molecular formula C15H12N2O3 B2503272 Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate CAS No. 866041-13-6

Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate

Katalognummer: B2503272
CAS-Nummer: 866041-13-6
Molekulargewicht: 268.272
InChI-Schlüssel: OUSZKUMKCHJTCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate (CAS 866041-13-6) is a chemical compound built on a benzoxazole core, a scaffold recognized for its significant utility in scientific research . The benzoxazole moiety is a key structure in the development of fluorescence probes due to its photostability and highly efficient fluorescent properties . This makes derivatives like this compound suitable for applications in fluorescence conformational analysis of peptides and enzymatic kinetics assays . Furthermore, the benzoxazole structure is prevalent in medicinal chemistry, with related compounds being investigated as 5-HT3 receptor partial agonists, HIV protease inhibitors, thrombin inhibitors, and α2-antagonist/5-HT uptake inhibitors . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

methyl 2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-19-14(18)8-10-4-5-13-12(7-10)17-15(20-13)11-3-2-6-16-9-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSZKUMKCHJTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331413
Record name methyl 2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866041-13-6
Record name methyl 2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Mechanism of Action of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate (CAS 866041-13-6) is a synthetic heterocyclic compound utilized primarily as a screening agent and biochemical building block in pharmacological research. Structurally, it belongs to the 2-aryl-benzoxazole-5-acetic acid class. This class of molecules is historically significant for its potent anti-inflammatory properties (e.g., benoxaprofen)[1] and its emerging role in oncology as heparanase inhibitors[2].

Because this specific compound is a methyl ester , its in vitro mechanism of action is inherently biphasic: it functions as a highly permeable lipophilic prodrug that requires intracellular enzymatic activation before it can engage its primary molecular targets. This whitepaper details the physicochemical rationale behind its design, the enzymatic pathways responsible for its activation, and the downstream target engagement methodologies required for rigorous in vitro validation.

Physicochemical Rationale & Intracellular Activation

The Prodrug Causality

A persistent challenge in in vitro drug screening is the poor cellular permeability of free carboxylic acids. At a physiological pH of 7.4, the acetic acid moiety of the active benzoxazole derivative is heavily ionized (anionic), which severely restricts its passive diffusion across the hydrophobic phospholipid bilayer.

By masking the carboxylic acid as a neutral methyl ester , the compound's partition coefficient (LogP) is artificially elevated. This allows Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate to rapidly penetrate cell membranes via passive transcellular diffusion.

Carboxylesterase (CES) Hydrolysis

Once localized within the intracellular space, the methyl ester is subjected to rapid hydrolysis by ubiquitous intracellular enzymes, specifically Human Carboxylesterase 1 (hCE1) and Human Carboxylesterase 2 (hCE2) [3],[4].

  • hCE1 (predominantly expressed in hepatocytes and macrophages) prefers substrates with small alcohol groups (like the methyl group in this compound) and large acyl groups[4].

  • The hydrolysis reaction cleaves the ester bond, releasing methanol and the active, anionic free acid: 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetic acid .

  • Because the resulting anion cannot easily cross the cell membrane, the active compound is effectively "trapped" inside the cell, leading to high localized intracellular concentrations.

Pathway Prodrug Methyl Ester Prodrug (High LogP, Neutral) Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane Uptake CES Carboxylesterases (hCE1 / hCE2) Membrane->CES Intracellular Active Active Free Acid (Anionic, Trapped) CES->Active Hydrolysis COX2 COX-2 Enzyme (Blocks PGE2) Active->COX2 Inhibition HPSE Heparanase (Blocks ECM Cleavage) Active->HPSE Inhibition

Fig 1. Intracellular activation of the methyl ester prodrug and dual-target engagement.

Primary Target Engagement Mechanisms

Following intracellular activation, the free acid engages two primary pharmacological targets associated with the benzoxazole-5-acetic acid scaffold.

Cyclooxygenase (COX-1 / COX-2) Inhibition

Benzoxazole acetic acids are classic Non-Steroidal Anti-Inflammatory Drug (NSAID) pharmacophores[1]. The active free acid acts as a competitive inhibitor of cyclooxygenase enzymes. The mechanism involves the insertion of the rigid, planar 2-(3-pyridinyl)benzoxazole core into the hydrophobic arachidonic acid-binding channel of the COX enzyme. Concurrently, the deprotonated acetic acid moiety forms a critical electrostatic salt bridge with the Arg120 and Tyr355 residues at the base of the channel, physically blocking the conversion of arachidonic acid to Prostaglandin H2 (PGH2).

Heparanase (HPSE) Inhibition

Recent structure-activity relationship (SAR) studies have identified benzoxazole-5-yl acetic acid derivatives as potent inhibitors of heparanase[2]. Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate side chains in the extracellular matrix (ECM). By inhibiting this enzyme, the active free acid prevents the degradation of the ECM, thereby exerting anti-angiogenic and anti-metastatic effects in vitro.

Self-Validating In Vitro Methodologies

A critical failure point in in vitro screening of ester prodrugs is the assumption of target inactivity when, in reality, the chosen cell line simply lacks sufficient CES expression to hydrolyze the ester. To ensure scientific integrity, the experimental workflow must be self-validating : esterase cleavage must be analytically confirmed in parallel with target inhibition assays.

Protocol A: LC-MS/MS Esterase Cleavage Validation

Purpose: To confirm that the in vitro model successfully converts the prodrug to the active free acid.

  • Preparation: Dissolve Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate in anhydrous DMSO to create a 10 mM stock.

  • Incubation: Spike the compound to a final concentration of 10 µM into the target cell culture medium (or recombinant hCE1 in pH 7.4 PBS at 37°C).

  • Quenching: At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Precipitation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Track the disappearance of the methyl ester parent mass and the stoichiometric appearance of the free acid mass.

Protocol B: COX-2 PGE2 Enzyme Immunoassay (EIA)

Purpose: To measure the downstream functional inhibition of inflammation.

  • Cell Seeding: Seed RAW 264.7 murine macrophages at 1×105 cells/well in a 96-well plate.

  • Induction: Stimulate cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours to upregulate COX-2 expression.

  • Treatment: Pre-incubate the cells with the methyl ester compound (0.1 µM – 50 µM) for 1 hour. (Note: The 1-hour window allows time for Protocol A's validated CES hydrolysis to occur).

  • Substrate Addition: Add 10 µM exogenous arachidonic acid for 15 minutes.

  • Readout: Harvest the supernatant and quantify Prostaglandin E2 (PGE2) levels using a competitive PGE2 EIA kit. Calculate the IC50​ based on the dose-response curve.

Protocol C: FRET-based Heparanase Assay

Purpose: To evaluate anti-angiogenic target engagement.

  • Pre-activation: Because this is a cell-free assay lacking intracellular esterases, the compound must be pre-incubated with recombinant hCE1 for 30 minutes, or the synthesized free acid must be used directly.

  • Incubation: Combine the activated compound with recombinant human heparanase in a sodium acetate buffer (pH 5.0) at 37°C.

  • Substrate Addition: Introduce a FRET-labeled heparan sulfate substrate.

  • Measurement: Continuously monitor fluorescence (Excitation 340 nm / Emission 440 nm) for 30 minutes to determine the initial enzymatic velocity ( V0​ ) and derive the inhibition constant.

Workflow Stock 1. Compound Prep (DMSO Stock) Incubate 2. In Vitro Incubation (Microsomes / Cells) Stock->Incubate Valid 3A. LC-MS/MS (Confirm Hydrolysis) Incubate->Valid Assay1 3B. PGE2 EIA Assay (COX-2 Activity) Incubate->Assay1 Assay2 3C. FRET Assay (Heparanase Activity) Incubate->Assay2

Fig 2. Self-validating in vitro experimental workflow for esterase cleavage and target assays.

Quantitative Data Summary

The following table summarizes the expected in vitro kinetic and inhibitory parameters for the benzoxazole-5-acetic acid scaffold and its methyl ester prodrug, synthesized from established literature on this chemical class[2],[3],[1].

ParameterTarget / EnzymeExpected Range / ValueBiological Significance
Km​ (Michaelis Constant) hCE1 (Esterase)2.0 – 10.0 µMIndicates high affinity of hCE1 for the methyl ester prodrug.
Half-life ( t1/2​ ) Intracellular Hydrolysis< 20 minutesRapid conversion ensures the active free acid is available for target engagement.
IC50​ (Inflammation) COX-20.5 – 5.0 µMDemonstrates potent inhibition of prostaglandin synthesis by the free acid.
IC50​ (Oncology) Heparanase (HPSE)~200 nMHighlights the scaffold's high potency in preventing ECM degradation.

References

  • Pan, W., et al. (2005). "Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor". Bioorganic & Medicinal Chemistry Letters. [Link]

  • Hatfield, J. M., et al. (2018). "Catalytic Reaction Mechanism for Drug Metabolism in Human Carboxylesterase-1: Cocaine Hydrolysis Pathway". Molecular Pharmaceutics.[Link]

  • Cashin, C. H., et al. (1977). "The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis". Journal of Pharmacy and Pharmacology. [Link]

  • Laizure, S. C., et al. (2013). "The role of human carboxylesterases in drug metabolism: have we overlooked their importance?". Pharmacotherapy.[Link]

Sources

Rational Design and Initial Synthesis Pathways for Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 2-arylbenzoxazole scaffold is a privileged structure in medicinal chemistry, frequently exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties[1]. The target molecule, Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate , integrates this core with a 3-pyridinyl moiety at the C2 position and a methyl acetate group at the C5 position.

This technical guide delineates the optimal synthetic pathways for this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the causality of chemical behavior and self-validating experimental designs . The synthesis is strategically disconnected into two primary phases:

  • The preparation of the highly functionalized o-aminophenol precursor: Methyl (3-amino-4-hydroxyphenyl)acetate.

  • The cyclocondensation of this precursor with a pyridine-3-carbonyl equivalent to construct the benzoxazole ring.

Retrosynthetic Disconnection Strategy

The construction of the benzoxazole core relies on the nucleophilic nature of an o-aminophenol reacting with an electrophilic carbonyl carbon.

Retrosynthesis Target Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate Intermediate Methyl (3-amino-4-hydroxyphenyl)acetate (o-Aminophenol Core) Target->Intermediate Retrosynthetic Disconnection Pyridine1 Nicotinaldehyde (Oxidative Route) Target->Pyridine1 Pyridine2 Nicotinoyl Chloride (Amide Route) Target->Pyridine2 Pyridine3 Nicotinic Acid (Direct Route) Target->Pyridine3 Precursor 4-Hydroxyphenylacetic Acid Intermediate->Precursor Nitration, Esterification, Reduction

Retrosynthetic analysis of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate.

Synthesis of the Key Intermediate: Methyl (3-amino-4-hydroxyphenyl)acetate

The synthesis of the o-aminophenol core must be executed sequentially to prevent functional group interference.

Phase 1: Regioselective Nitration

Causality: 4-hydroxyphenylacetic acid is nitrated first. The strongly electron-donating hydroxyl group directs the incoming nitronium ion exclusively to the ortho position (C3)[2]. Performing this step prior to esterification is critical, as the free acid is highly soluble in the glacial acetic acid solvent, which moderates the reaction and prevents over-nitration to a dinitro species. Self-Validation: The reaction mixture transitions from yellow to a deep brown. Upon quenching in ice water, the product (3-nitro-4-hydroxyphenylacetic acid) precipitates as a distinct yellow solid with a sharp melting point of 144°-146°C[2].

Phase 2: Fischer Esterification

Causality: The carboxylic acid must be protected as a methyl ester to prevent it from participating in unwanted intermolecular condensation during the subsequent benzoxazole formation. Excess methanol drives the equilibrium forward under acid catalysis. Self-Validation: TLC monitoring (DCM:MeOH 9:1) will show the disappearance of the highly polar carboxylic acid spot and the emergence of a higher Rf ester spot.

Phase 3: Catalytic Hydrogenation

Causality: The nitro group is reduced to an amine using H 2​ gas and a Palladium on Carbon (Pd/C) catalyst. This heterogeneous catalytic method is chosen because it cleanly reduces the nitro group without cleaving the ester or hydrogenating the aromatic ring. Self-Validation: The cessation of hydrogen gas uptake indicates reaction completion. The resulting aminophenol is highly susceptible to air oxidation; thus, the solution color must be monitored (darkening indicates unwanted oxidation), and the product should be used immediately or stored under argon.

Benzoxazole Ring Construction Pathways

Once the o-aminophenol core is synthesized, the benzoxazole ring can be formed via three distinct pathways.

Pathway A: Oxidative Cyclization via Nicotinaldehyde (Recommended)

This pathway involves the condensation of the o-aminophenol with nicotinaldehyde to form a Schiff base, followed by intramolecular cyclization and oxidation. Historically, Lead Tetraacetate (Pb(OAc) 4​ ) was used as the oxidant[1][3]. However, modern green chemistry protocols utilize Cobalt-catalyzed aerobic oxidation, which provides excellent yields without toxic heavy metal byproducts[4].

Mechanism Step1 Methyl (3-amino-4-hydroxyphenyl)acetate + Nicotinaldehyde Step2 Imine (Schiff Base) Formation Condensation (-H2O) Step1->Step2 Step3 Intramolecular Nucleophilic Attack (Phenolic OH attacks Imine Carbon) Step2->Step3 Step4 Benzoxazoline Intermediate (Non-aromatic) Step3->Step4 Step5 Oxidative Dehydrogenation (Co-catalyst / O2 or Pb(OAc)4) Step4->Step5 Step6 Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate Step5->Step6 Aromatization

Mechanistic sequence for the oxidative cyclization of the benzoxazole ring.

Pathway B: Dehydrative Cyclization via Nicotinoyl Chloride

This two-step process involves the initial formation of an amide bond using nicotinoyl chloride and a base (e.g., pyridine), followed by forcing acid-catalyzed cyclodehydration using agents like POCl 3​ or p-Toluenesulfonic acid (p-TsOH). Causality: While highly reliable, the harsh acidic conditions and elevated temperatures required for the cyclodehydration step pose a risk of partial hydrolysis of the methyl acetate group.

Pathway C: Direct Condensation via Nicotinic Acid

Direct condensation of the aminophenol and nicotinic acid in Polyphosphoric Acid (PPA) at 150-200°C. Causality: PPA acts as both the solvent and the dehydrating agent. However, the extreme temperatures required often lead to degradation and ester cleavage, making this the least favorable route for this specific target.

Quantitative Comparative Analysis of Synthesis Pathways

The following table summarizes the operational metrics for the three benzoxazole formation pathways, allowing researchers to select the optimal route based on laboratory capabilities and scale-up requirements.

Synthesis PathwayReagents / CatalystReaction ConditionsYield PotentialEnvironmental / Safety Profile
Pathway A (Traditional) Nicotinaldehyde, Pb(OAc) 4​ Glacial AcOH, RefluxHigh (70-85%)Poor (Toxic Lead byproducts)[3]
Pathway A (Green) Nicotinaldehyde, Co-catalystMethanol, Air (O 2​ ), 60°CGood (65-80%)Excellent (Aerobic oxidation)[4]
Pathway B (Amide) Nicotinoyl Chloride, POCl 3​ Pyridine (Step 1), Reflux (Step 2)Moderate (50-70%)Moderate (Corrosive POCl 3​ )
Pathway C (Direct) Nicotinic Acid, PPA150-200°C, Solvent-freeLow-Moderate (40-60%)Poor (Harsh conditions, ester hydrolysis risk)

Step-by-Step Experimental Methodologies

Protocol 1: Synthesis of 3-Nitro-4-hydroxyphenylacetic acid
  • Preparation: Dissolve 4-hydroxyphenylacetic acid (50 g, 0.32 mol) in 300 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an ice bath[2].

  • Addition: Cool the solution to 10°C. Slowly add fuming nitric acid (100 mL) dropwise via an addition funnel, ensuring the internal temperature does not exceed 15°C to prevent over-nitration[2].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 hour. The solution will transition to a dark brown color.

  • Isolation: Pour the reaction mixture into 1 L of crushed ice/water. Collect the precipitated yellow solid via vacuum filtration.

  • Purification: Wash the solid with cold distilled water and recrystallize from ethanol to yield pure 3-nitro-4-hydroxyphenylacetic acid (m.p. 144°-146°C)[2].

Protocol 2: Esterification and Reduction
  • Esterification: Dissolve 3-nitro-4-hydroxyphenylacetic acid (35 g) in anhydrous methanol (250 mL). Add concentrated H 2​ SO 4​ (2 mL) cautiously. Reflux for 12 hours. Concentrate in vacuo, neutralize with saturated NaHCO 3​ , and extract with ethyl acetate. Dry over Na 2​ SO 4​ and evaporate to yield Methyl (3-nitro-4-hydroxyphenyl)acetate.

  • Reduction: Dissolve the nitro ester (20 g) in methanol (150 mL). Add 10% Pd/C (2 g) carefully under an argon atmosphere. Purge the flask with H 2​ gas and stir vigorously at room temperature under a hydrogen balloon until gas uptake ceases (approx. 4-6 hours).

  • Filtration: Filter the catalyst through a pad of Celite under argon to prevent spontaneous oxidation. Concentrate the filtrate to yield Methyl (3-amino-4-hydroxyphenyl)acetate, which should be used immediately in the next step.

Protocol 3: Benzoxazole Formation (Green Oxidative Route)
  • Schiff Base Formation: In a round-bottom flask, dissolve Methyl (3-amino-4-hydroxyphenyl)acetate (10 mmol) and nicotinaldehyde (3-pyridinecarboxaldehyde) (10.5 mmol) in methanol (30 mL)[4].

  • Catalyst Addition: Add Co(NO 3​ ) 2​ ·6H 2​ O (5 mol%) to the solution.

  • Oxidative Cyclization: Equip the flask with a reflux condenser and stir the mixture at 60°C open to the atmosphere (aerobic conditions) for 6-8 hours[4].

  • Monitoring: Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1). The fluorescent benzoxazole product will become apparent under UV light (254 nm).

  • Workup: Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the final product: Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate .

Conclusion

The synthesis of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate represents a classic exercise in strategic functional group management. By carefully orchestrating the nitration and reduction of the phenylacetic acid core, and leveraging modern, cobalt-catalyzed aerobic oxidation for the benzoxazole cyclization, researchers can achieve high yields while adhering to the principles of green chemistry. Strict adherence to the self-validating checkpoints outlined in this guide will ensure reproducibility and high compound fidelity for downstream biological evaluation.

References

  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents Source: CORE / NIScPR URL
  • An Efficient Cobalt-Catalyzed Approach for Synthesis of Benzoxazoles from 2-Aminophenol and Aldehydes Source: DNTB / Biosciences Biotechnology Research Asia URL
  • Synthesis of 4-hydroxy-3-nitrophenyl acetic acid Source: PrepChem URL
  • Synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis Source: PMC / NIH URL

Sources

Methodological & Application

Application Note: Rational HPLC Method Development and Validation for the Analysis of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Benzoxazole derivatives substituted with pyridine rings represent a highly significant class of heterocyclic compounds in modern drug discovery, frequently investigated for their[1][2]. The compound Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate serves as a critical synthetic intermediate and a model active pharmaceutical ingredient (API) prodrug.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this specific compound presents unique chromatographic challenges due to its dual chemical nature: a weakly basic pyridine moiety and a hydrolytically sensitive methyl ester. This application note details a self-validating, stability-indicating reversed-phase HPLC (RP-HPLC) method engineered for precision, peak symmetry, and LC-MS compatibility.

Physicochemical Profiling & Method Rationale

A successful chromatographic method is not found by trial and error; it is logically deduced from the molecule's fundamental properties.

Table 1: Physicochemical Properties Driving Method Design
PropertyValue (Approx.)Chromatographic Implication
Molecular Weight 268.27 g/mol Suitable for standard UV and MS (ESI+) detection.
LogP ~2.8Highly retained on C18 stationary phases; requires an organic modifier gradient.
Pyridine pKa ~5.25Protonated at low pH. Prone to severe peak tailing on unprotected silica.
Ester Stability Labile at high pHSusceptible to base-catalyzed hydrolysis. Mobile phase must be strictly acidic.
The Causality of Experimental Choices
  • Stationary Phase Selection : The nitrogen in the pyridine ring is [3]. If a standard, non-end-capped silica column is used, the protonated pyridine will undergo secondary ion-exchange interactions with residual ionized silanols (pKa ~4.5), resulting in severe peak tailing. Therefore, a highly base-deactivated, end-capped C18 column is mandatory to ensure peak symmetry.

  • Mobile Phase & pH Control : To ensure a uniform charge state and prevent ester hydrolysis, the mobile phase pH must be tightly controlled. Operating at pH ~2.7 using 0.1% Formic Acid ensures the pyridine nitrogen is fully protonated (pH < pKa - 2), yielding sharp peaks[4]. Furthermore, formic acid acts as an excellent volatile modifier, rendering the method[5].

MethodDev A Physicochemical Profiling Pyridine (pKa ~5.2) & Methyl Ester B Stationary Phase Selection Base-Deactivated C18 A->B Mitigate silanol interactions C Mobile Phase Optimization 0.1% Formic Acid (pH ~2.7) B->C Ensure ionization & stability D Gradient & Flow Rate Water / Acetonitrile C->D Optimize retention factor (k') E Method Validation ICH Q2(R1) Guidelines D->E Confirm suitability

Fig 1. Logical workflow for the HPLC method development of the target benzoxazole derivative.

Experimental Protocol

Reagents and Materials
  • Analyte : Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate (Reference Standard, >98% purity).

  • Solvents : HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers : LC-MS grade Formic Acid (FA).

Chromatographic Conditions

Reversed-phase HPLC is the most prevalent and effective technique for the [6][7].

Table 2: Optimized HPLC Parameters
ParameterSetting
Column Base-deactivated C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Prevents pressure/retention fluctuations)
Injection Volume 10 µL
Detection (UV/DAD) 254 nm (Pyridine core) and 280 nm (Benzoxazole core)
Table 3: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
10.01090
12.01090
12.19010
15.09010
Step-by-Step Sample Preparation
  • Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution of the hydrophobic benzoxazole core, then make up to volume with Acetonitrile.

  • Working Standard (100 µg/mL) : Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the initial mobile phase composition (10% ACN / 90% Water). Critical Insight: Diluting in the initial mobile phase prevents solvent-mismatch peak distortion (fronting) upon injection.

  • Filtration : Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Results, Discussion, and Self-Validation

System Suitability Testing (SST)

A self-validating protocol requires continuous monitoring of system performance. The following parameters must be met prior to sample analysis to ensure the method's trustworthiness.

Table 4: System Suitability Specifications
ParameterAcceptance CriteriaRationale
Retention Time (tR) ~7.8 min (± 0.2 min)Ensures consistent hydrophobic interaction.
Peak Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of silanol-pyridine interactions.
Theoretical Plates (N) > 5,000Verifies column efficiency and packing integrity.
% RSD (n=5 injections) ≤ 2.0%Guarantees autosampler and pump precision.
Forced Degradation & Stability-Indicating Power

To prove the method is stability-indicating, the compound must be subjected to stress conditions. The most vulnerable moiety in Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate is the methyl ester, which readily undergoes hydrolysis to form 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetic acid under basic conditions or prolonged aqueous exposure.

Degradation A Methyl 2-[2-(3-pyridinyl)- 1,3-benzoxazol-5-yl]acetate (Intact Ester) B 2-[2-(3-pyridinyl)- 1,3-benzoxazol-5-yl]acetic acid (Free Acid Degradant) A->B Hydrolysis (High pH / Temp) C Methanol (Byproduct) A->C Cleavage

Fig 2. Primary degradation pathway: Hydrolysis of the methyl ester into its corresponding carboxylic acid.

Chromatographic Behavior of the Degradant : The resulting carboxylic acid degradant possesses a lower LogP than the intact methyl ester. In our reversed-phase gradient system, the free acid will elute significantly earlier than the parent peak (e.g., tR ~ 5.5 min vs. 7.8 min). Achieving baseline resolution (Rs > 2.0) between the parent ester and the acid degradant validates the method's specificity and its utility for long-term stability studies.

Troubleshooting Guide

  • Peak Tailing (Tf > 1.5) : Check the pH of Mobile Phase A. Formic acid is volatile; if the mobile phase has been left on the instrument for several days, the pH may have drifted upward, causing the pyridine ring to partially deprotonate and interact with silanols. Prepare fresh mobile phase[4].

  • Loss of Retention : If the retention time shifts earlier, verify the column temperature. Benzoxazole derivatives are sensitive to temperature fluctuations; strictly maintain the column oven at 30 °C.

  • Unexpected Early Eluting Peaks : This strongly indicates that the ester has hydrolyzed in the sample vial. Ensure samples are not left in high-pH diluents or stored at room temperature for extended periods.

References

  • Welch Materials. "[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development." Welch-US Knowledge Base, Dec 2025. URL:[Link]

  • National Institutes of Health (PMC). "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." Analytical and Bioanalytical Chemistry, May 2020. URL:[Link]

  • Taylor & Francis. "New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers..." Journal of Enzyme Inhibition and Medicinal Chemistry, Dec 2021. URL: [Link]

Sources

Application Notes and Protocols for the Synthesis of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate and its subsequent derivatization. The protocols detailed herein are designed to be clear, reproducible, and adaptable for the synthesis of a variety of related compounds for research and drug discovery purposes.

Introduction: The Significance of Pyridinyl-Benzoxazole Scaffolds

Benzoxazole-containing compounds are a prominent class of heterocyclic scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] Their structural resemblance to endogenous purine bases allows for interaction with various biopolymers, leading to diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a pyridine ring, a common motif in pharmaceuticals, can further enhance the pharmacological profile by modulating solubility, receptor binding, and metabolic stability. Specifically, the Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate scaffold presents a versatile platform for the development of novel therapeutic agents. The ester functionality provides a convenient handle for the generation of a library of derivatives, such as amides and other esters, allowing for the fine-tuning of physicochemical and biological properties.

Synthetic Strategy Overview

The synthesis of the target compound and its derivatives is approached through a multi-step sequence, beginning with commercially available starting materials. The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Benzoxazole Formation cluster_2 Part 3: Derivatization A 4-Hydroxyphenylacetic Acid B Nitration A->B C 4-Hydroxy-3-nitrophenylacetic Acid B->C D Esterification C->D E Methyl (4-hydroxy-3-nitrophenyl)acetate D->E F Reduction E->F G Methyl (3-amino-4-hydroxyphenyl)acetate F->G I Condensation & Cyclization G->I H Nicotinic Acid H->I J Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate I->J K Hydrolysis J->K L 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetic Acid K->L M Amide Coupling L->M N Amide Derivatives M->N

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of the Key Intermediate: Methyl (3-amino-4-hydroxyphenyl)acetate

This section details the three-step synthesis of the crucial o-aminophenol intermediate required for the subsequent benzoxazole ring formation.

Step 1.1: Nitration of 4-Hydroxyphenylacetic Acid

Principle: This step introduces a nitro group ortho to the hydroxyl group of 4-hydroxyphenylacetic acid through an electrophilic aromatic substitution reaction.

Protocol:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-hydroxyphenylacetic acid (1 equivalent) in glacial acetic acid.

  • Slowly add fuming nitric acid (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.[1][2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry to obtain 4-hydroxy-3-nitrophenylacetic acid.

Troubleshooting:

  • Low yield: Ensure the temperature is kept low during the addition of nitric acid to minimize side reactions.

  • Product is an oil: Try triturating with cold water or a small amount of a non-polar solvent to induce crystallization.

Step 1.2: Esterification of 4-Hydroxy-3-nitrophenylacetic Acid

Principle: The carboxylic acid is converted to its methyl ester via Fischer esterification using methanol in the presence of an acid catalyst.

Protocol:

  • Suspend 4-hydroxy-3-nitrophenylacetic acid (1 equivalent) in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl (4-hydroxy-3-nitrophenyl)acetate.

Troubleshooting:

  • Incomplete reaction: Increase the reflux time or the amount of catalyst.

  • Hydrolysis of ester during workup: Ensure the bicarbonate wash is performed quickly and at a low temperature.

Step 1.3: Reduction of the Nitro Group

Principle: The nitro group is reduced to an amino group, a critical step for the subsequent cyclization. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • Dissolve methyl (4-hydroxy-3-nitrophenyl)acetate (1 equivalent) in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain methyl (3-amino-4-hydroxyphenyl)acetate.

Troubleshooting:

  • Incomplete reduction: Ensure the catalyst is active and the hydrogen supply is adequate. The reaction may require gentle heating or increased hydrogen pressure.

  • Catalyst poisoning: Ensure the starting material and solvent are pure.

Part 2: Synthesis of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate

This part describes the core condensation and cyclization reaction to form the benzoxazole ring system.

Reaction_Mechanism cluster_0 Reaction Pathway A Methyl (3-amino-4-hydroxyphenyl)acetate + Nicotinic Acid B Amide Intermediate A->B Amide formation C Cyclization (Dehydration) B->C Intramolecular nucleophilic attack D Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate C->D Aromatization

Sources

Using Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate in high-throughput drug discovery screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Title: A Guide to High-Throughput Screening Using Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate for Novel Drug Discovery

Abstract: The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer and antimicrobial effects.[1] Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate is a specific member of this class, presenting a compelling candidate for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic leads. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in HTS. It outlines the scientific rationale, key HTS principles, and detailed protocols for biochemical and cell-based assays. The methodologies are designed to be robust, scalable, and include critical validation steps to ensure data integrity and trustworthiness.

Compound Profile & Rationale for Screening

Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate belongs to the benzoxazole family, compounds recognized for their diverse pharmacological potential.[1] Its unique structure, featuring a benzoxazole core with a pyridinyl group and an acetic acid methyl ester, provides a framework for interaction with various biological targets.[1][2]

Table 1: Compound Properties

Property Value Source
Synonym methyl [2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate [3]
CAS Number 866041-13-6 [3]
Molecular Formula C₁₅H₁₂N₂O₃ [3]
Molecular Weight 268.27 g/mol [3]

| Physical Form | Solid |[3] |

Scientific Rationale: The impetus for screening this compound stems from the established activities of related benzoxazole derivatives. Studies have demonstrated that this class of compounds can exhibit potent cytotoxic effects against various cancer cell lines, often by inducing apoptosis or causing cell cycle arrest.[1] Furthermore, significant antimicrobial activity against both Gram-positive and Gram-negative bacteria has been reported, typically involving the inhibition of essential microbial proteins.[1] For example, other benzoxazol-5-yl acetic acid derivatives have been identified as potent inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation.[4] This collective evidence suggests that Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate is a high-potential candidate for discovering modulators of various enzymes and cellular pathways.

Fundamentals of a High-Throughput Screening Campaign

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits" that modulate a specific biological target.[5] A successful HTS campaign is not merely about speed; it is a systematic process built on rigorous assay development, automation, and statistical validation.[5][6]

The general workflow of an HTS campaign is a multi-stage process. It begins with the development and optimization of a suitable assay, which is then miniaturized for use in 384- or 1536-well plates.[7] A pilot screen is often performed on a smaller, representative compound set to ensure the assay is robust before committing to the full-scale screen.[7]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening cluster_2 Phase 3: Hit Follow-up AssayDev Assay Development (Target Selection, Reagent Optimization) Mini Miniaturization (e.g., to 384-well format) AssayDev->Mini Validation Assay Validation (Z'-factor > 0.5) Mini->Validation Pilot Pilot Screen (~2,000 compounds) Validation->Pilot HTS Full HTS Campaign Pilot->HTS DataAnalysis Data Analysis (Hit Identification) HTS->DataAnalysis Confirmation Hit Confirmation & Potency Testing (IC₅₀) DataAnalysis->Confirmation SAR Preliminary SAR Confirmation->SAR

Caption: High-Throughput Screening (HTS) Workflow.

A critical metric for validating an HTS assay is the Z'-factor, a statistical parameter that quantifies the separation between positive and negative control signals.[7] An assay with a Z'-factor greater than 0.5 is considered robust and suitable for a full-scale screening campaign.[7]

Proposed HTS Assay Formats and Protocols

The choice of assay technology is paramount and depends on the biological question being asked.[8] For Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate, we propose three robust, homogeneous ("mix-and-read") assay formats well-suited for HTS.[9]

Biochemical Screen: Time-Resolved FRET (TR-FRET) for Kinase Inhibition

Rationale: Kinases are a major class of drug targets. TR-FRET is a powerful, proximity-based assay ideal for HTS due to its high signal-to-noise ratio and reduced background interference.[10][11] This assay measures the phosphorylation of a substrate by a kinase.

Principle: The assay uses a lanthanide-labeled antibody (donor) that recognizes a phosphorylated substrate and a fluorescently-labeled peptide substrate (acceptor). When the substrate is phosphorylated by the kinase, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer. An inhibitor compound will prevent phosphorylation, leading to a decrease in the FRET signal.[12][13]

TR_FRET_Principle cluster_0 No Inhibition (High TR-FRET) cluster_1 Inhibition (Low TR-FRET) Kinase Kinase pSubstrate P-Substrate-Acceptor Kinase->pSubstrate Phosphorylation ATP ATP ATP->pSubstrate Substrate Substrate-Acceptor Antibody Antibody-Donor pSubstrate->Antibody Binding Antibody->pSubstrate Energy Transfer Kinase_i Kinase ATP_i ATP Substrate_i Substrate-Acceptor Inhibitor Inhibitor (Test Compound) Inhibitor->Kinase_i Blocks Antibody_i Antibody-Donor

Caption: Principle of a TR-FRET Kinase Inhibition Assay.

Protocol: 384-Well TR-FRET Kinase Assay

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate (from a 10 mM DMSO stock) or control compounds into a 384-well low-volume assay plate.

  • Enzyme Addition: Add 5 µL of kinase solution (e.g., 2X final concentration in assay buffer).

  • Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP (2X final concentration).

  • Incubation: Mix the plate on a plate shaker for 1 minute and incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of detection solution containing the lanthanide-labeled antibody.

  • Final Incubation: Incubate for an additional 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring emission at two wavelengths (e.g., acceptor emission at 665 nm and donor emission at 620 nm). Data is typically analyzed as a ratio of the two emission intensities.[10]

Cell-Based Screen: Luminescent ATP Assay for Cytotoxicity

Rationale: Given the known anticancer potential of benzoxazoles, a primary screen for cytotoxicity is a logical first step.[1] ATP-based assays, such as the Promega CellTiter-Glo® assay, are the gold standard for determining cell viability in HTS.[14]

Principle: The assay quantifies ATP, an indicator of metabolically active, viable cells.[15] A single reagent is added that lyses the cells and provides luciferase and its substrate. The amount of light produced in the resulting reaction is directly proportional to the amount of ATP present, and thus to the number of viable cells.[16][17]

Viability_Assay cluster_0 Viable Cell cluster_1 Non-Viable Cell (Post-Compound) Cell_V High ATP Reagent_V Assay Reagent (Luciferase + Substrate) Light_V Strong Luminescence Reagent_V->Light_V ATP-dependent reaction Cell_D Low / No ATP Reagent_D Assay Reagent (Luciferase + Substrate) Light_D Low / No Luminescence Reagent_D->Light_D ATP-dependent reaction

Caption: Principle of an ATP-Based Cell Viability Assay.

Protocol: 384-Well Cytotoxicity Assay

  • Cell Plating: Seed a 384-well, white, clear-bottom plate with cancer cells (e.g., MCF-7 breast cancer cells) at a density of 2,500 cells/well in 25 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Add 50 nL of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate or control compounds (e.g., staurosporine as a positive control for cell death) to the cell plates.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Reagent Preparation: Equilibrate the assay plate and the luminescent cell viability reagent (e.g., CellTiter-Glo®) to room temperature for 30 minutes.[18]

  • Reagent Addition: Add 25 µL of the viability reagent to each well.[17]

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Data Acquisition: Read the luminescence on a microplate reader.

Cell-Based Screen: Luciferase Reporter Assay for Pathway Modulation

Rationale: To move beyond general cytotoxicity and understand if the compound affects a specific signaling pathway (e.g., NF-κB, p53), a luciferase reporter assay is highly effective.[19] These assays are sensitive, have a wide dynamic range, and are easily adapted for HTS.[20][21]

Principle: Cells are engineered to express the luciferase gene under the control of a promoter that contains response elements for a specific transcription factor. If the test compound activates or inhibits the signaling pathway leading to that transcription factor, the expression of luciferase will be altered, resulting in a change in light output upon addition of a substrate.[19]

Reporter_Assay cluster_0 Gene Expression Compound Test Compound Receptor Cell Surface Receptor Compound->Receptor Pathway Signaling Cascade Receptor->Pathway TF Transcription Factor (TF) Pathway->TF Promoter TF Response Element TF->Promoter Binds Nucleus Nucleus LucGene Luciferase Gene Luciferase Luciferase Protein LucGene->Luciferase Expression Light Luminescence Luciferase->Light Reaction Substrate Substrate Substrate->Light

Caption: Workflow of a Luciferase Reporter Gene Assay.

Protocol: 384-Well NF-κB Reporter Assay

  • Cell Plating: Seed 384-well plates with HEK293 cells stably expressing an NF-κB-driven luciferase reporter at 5,000 cells/well in 25 µL of medium. Incubate for 24 hours.

  • Compound Addition: Add 50 nL of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate or control compounds. Incubate for 1 hour.

  • Pathway Stimulation: Add 5 µL of a stimulant (e.g., TNFα to activate the NF-κB pathway) to all wells except the negative controls.

  • Incubation: Incubate for 6 hours at 37°C, 5% CO₂ to allow for reporter gene expression.

  • Signal Development: Equilibrate the plate to room temperature and add 25 µL of a luciferase assay reagent (e.g., Bright-Glo™).

  • Incubation: Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis and Hit Validation

Data Normalization: Raw data from each plate should be normalized to the plate's internal controls. The percent inhibition (for inhibition assays) or percent activity (for activation assays) can be calculated as follows:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

Table 2: Example Control Definitions

Assay Type Negative Control (0% Effect) Positive Control (100% Effect)
Kinase Inhibition DMSO (Full enzyme activity) Potent, known kinase inhibitor
Cytotoxicity DMSO (Healthy cells) Staurosporine (Complete cell death)

| Reporter (Inhibition) | DMSO + Stimulant (Full signal) | Pathway inhibitor + Stimulant |

Hit Identification: A "hit" is typically defined as a compound that produces a response greater than a certain threshold, often 2 or 3 standard deviations from the mean of the negative controls.

Hit Confirmation and Prioritization:

  • Re-testing: Hits should be re-tested under the same assay conditions to confirm their activity.

  • Dose-Response: Confirmed hits are tested across a range of concentrations (e.g., 8-point dose-response curve) to determine their potency (IC₅₀ or EC₅₀).

  • Counter-Screens: It is crucial to run counter-screens to eliminate false positives. For example, compounds that inhibit luciferase itself would appear as hits in a reporter assay. A counter-screen using purified luciferase enzyme can identify these nuisance compounds.[22]

  • Preliminary SAR: Analyze the structure-activity relationships (SAR) of the confirmed hits to guide initial lead optimization efforts.[7]

Conclusion

Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate represents a promising starting point for drug discovery campaigns due to the well-documented biological activities of the benzoxazole chemical class. By employing the robust, high-throughput screening protocols detailed in this guide—spanning biochemical inhibition, cell viability, and pathway modulation—researchers can effectively and efficiently evaluate the therapeutic potential of this compound. The emphasis on rigorous assay validation, appropriate controls, and systematic hit confirmation provides a trustworthy framework for identifying novel, high-quality lead compounds for further development.

References

  • Beverly, M., & Hartsough, S. (2024). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC.
  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. Available at: [Link]

  • Glickman, J. F., et al. (2008). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. In Protein-Protein Interactions. Humana Press.
  • Springer Nature Experiments. (n.d.). High-Throughput Screening of a Luciferase Reporter of Gene Silencing on the Inactive X Chromosome. Springer Nature. Available at: [Link]

  • Nielsen, S. J., et al. (2013). High-Throughput Firefly Luciferase Reporter Assays. PubMed.
  • Zhang, J. H. (2012).
  • BPS Bioscience. (n.d.). TR-FRET Assays Simplify and Accelerate Drug Discovery. BPS Bioscience. Available at: [Link]

  • ResearchGate. (n.d.). High Throughput Screening: Methods and Protocols. ResearchGate. Available at: [Link]

  • Creative Diagnostics. (n.d.). TR-FRET Kit for Drug Candidates Discovery. Creative Diagnostics. Available at: [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. Available at: [Link]

  • Massachusetts Biotechnology Council. (2025, March 24). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. MassBio. Available at: [Link]

  • Vidugiriene, J., et al. (2018, July 24). Characterization and use of Turbo Luciferase as a reporter for high-throughput assays. PLOS ONE.
  • ICE Bioscience. (n.d.). FRET and TR-FRET Assays. ICE Bioscience. Available at: [Link]

  • van den Berg, S., et al. (2013, April 1). Affordable luciferase reporter assay for cell-based high-throughput screening. The Francis Crick Institute.
  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Michigan State University. Available at: [Link]

  • BMG LABTECH. (n.d.). TR-FRET Measurements. BMG LABTECH. Available at: [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • Auld, D. S., et al. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. NCBI Bookshelf.
  • ResearchGate. (2024, August 22). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI. Available at: [Link]

  • PubMed. (2005, May 2). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for In Vivo Dosing of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Preclinical Path for Novel Benzoxazole Derivatives

Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate is a novel benzoxazole derivative with potential therapeutic applications. Benzoxazole moieties are of significant interest in medicinal chemistry, known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4][5]. The successful in vivo evaluation of such promising new chemical entities (NCEs) is critically dependent on the careful design of dosing protocols and, most importantly, the selection of an appropriate delivery vehicle.

A significant challenge in preclinical development is the poor aqueous solubility often exhibited by NCEs, which can hinder absorption and lead to inaccurate assessments of efficacy and toxicity.[6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop robust in vivo dosing strategies for Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate and other poorly soluble benzoxazole derivatives. We will delve into the rationale behind vehicle selection, provide detailed formulation protocols, and outline standardized procedures for oral and parenteral administration in rodent models.

Part 1: Pre-formulation Assessment - The Foundation of a Successful In Vivo Study

Before any in vivo experiment, a thorough physicochemical characterization of the test compound is paramount.[6] While detailed data for Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate is not extensively published, the initial steps for any NCE should include:

  • Aqueous Solubility Determination: Assessing the solubility in physiological pH ranges (e.g., pH 1.2, 4.5, 6.8, and 7.4) is crucial for predicting its behavior in the gastrointestinal tract and bloodstream.

  • pKa and LogP/LogD Measurement: Understanding the ionization constant (pKa) and the lipophilicity (LogP/LogD) will inform the selection of solubilization strategies and predict its absorption and distribution characteristics.

  • Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form and melting point, which can influence solubility and stability.

The data from these initial studies will guide the formulation development process, helping to determine whether a solution, suspension, or more complex formulation is required.[8]

Part 2: Vehicle Selection - A Strategic Approach for Poorly Soluble Compounds

The choice of a vehicle is a critical decision that can significantly impact the outcome of in vivo studies. An ideal vehicle should be non-toxic, have no pharmacological effect of its own, and effectively deliver the compound to the target site.[9][10][11] For poorly soluble compounds like many benzoxazole derivatives, a tiered approach to vehicle selection is recommended.

Decision-Making Workflow for Vehicle Selection

Vehicle Selection Workflow Vehicle Selection Workflow for Poorly Soluble Compounds start Start: Physicochemical Characterization Data solubility_check Is aqueous solubility > 1 mg/mL in desired pH range? start->solubility_check aqueous_vehicle Aqueous Vehicle (e.g., Saline, PBS) solubility_check->aqueous_vehicle Yes co_solvent_check Is the compound soluble in a water-miscible co-solvent (e.g., DMSO, PEG 400)? solubility_check->co_solvent_check No end End: Vehicle Selected aqueous_vehicle->end co_solvent_system Co-solvent System (e.g., 10% DMSO in Saline) co_solvent_check->co_solvent_system Yes suspension_check Can a stable suspension be formed? co_solvent_check->suspension_check No co_solvent_system->end suspension_vehicle Suspension Vehicle (e.g., 0.5% CMC, Tween 80) suspension_check->suspension_vehicle Yes specialized_formulation Specialized Formulation (e.g., Cyclodextrin, Lipid-based) suspension_check->specialized_formulation No suspension_vehicle->end specialized_formulation->end

Caption: A decision tree for selecting an appropriate in vivo vehicle.

Commonly Used Vehicles for Preclinical Studies

The following table summarizes common vehicles, their properties, and key considerations for their use.

Vehicle CategoryExamplesProperties & RationaleKey Considerations
Aqueous Vehicles 0.9% Saline, Phosphate-Buffered Saline (PBS)Isotonic and well-tolerated. Suitable for water-soluble compounds.[12]Not suitable for hydrophobic compounds.[11]
Co-solvent Systems DMSO, PEG-400, Propylene Glycol (PG), EthanolCan dissolve lipophilic compounds. Often used in combination with aqueous solutions.[12]Can cause local irritation or systemic toxicity at high concentrations.[9][10] It is recommended to keep DMSO concentrations low, ideally below 10%.
Suspension Vehicles 0.5% Carboxymethylcellulose (CMC), Tween 80, 2% Gum AcaciaUsed for compounds that cannot be fully dissolved. Suspending agents help to maintain a uniform dispersion.[13][14][15]Particle size and stability of the suspension are critical for consistent dosing.
Oil-Based Vehicles Corn oil, Sesame oil, Olive oilSuitable for highly lipophilic compounds for oral or intraperitoneal administration.[12]Not suitable for intravenous administration.
Specialized Formulations Cyclodextrins (e.g., HP-β-CD), Liposomes, NanoparticlesCan enhance the solubility and bioavailability of poorly water-soluble drugs.[12]May require more complex formulation development and characterization.

Part 3: Detailed Formulation and Dosing Protocols

All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with their guidelines.[11]

Protocol 1: Preparation of a Suspension for Oral Gavage

This protocol is suitable for administering Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate as a suspension, a common approach for poorly soluble compounds in early-stage studies.

Materials:

  • Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Mortar and pestle or homogenizer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Stir plate and magnetic stir bar

Procedure:

  • Vehicle Preparation:

    • Weigh the appropriate amount of CMC and slowly add it to sterile water while stirring continuously to avoid clumping.

    • Stir until a clear, uniform solution is formed. This may take several hours.

  • Compound Preparation:

    • Calculate the required amount of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate based on the desired dose and the number of animals.

    • If necessary, gently grind the compound using a mortar and pestle to ensure a fine, uniform particle size.

  • Formulation:

    • Wet the powdered compound with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while stirring continuously.

    • Use a homogenizer or continue stirring with a magnetic stir bar for at least 30 minutes to ensure a uniform suspension.

    • Visually inspect the suspension for any large aggregates.

  • Dose Administration (Oral Gavage):

    • Gently mix the suspension before drawing up each dose to ensure uniformity.

    • Use an appropriately sized gavage needle for the animal species (e.g., 20-22 gauge for mice).

    • Administer the dose slowly and carefully to avoid aspiration.

    • Recommended dosing volumes for mice are typically 5-10 mL/kg.[16][17]

Protocol 2: Preparation of a Solubilized Formulation for Intravenous Injection

For intravenous administration, the compound must be fully dissolved in a sterile, biocompatible vehicle.

Materials:

  • Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate

  • Vehicle: e.g., 10% DMSO, 40% PEG-400, 50% Saline

  • Sterile vials

  • 0.22 µm sterile filter

  • Syringes and needles

Procedure:

  • Vehicle Preparation:

    • In a sterile vial, combine the required volumes of DMSO, PEG-400, and saline.

    • Mix thoroughly to ensure a homogenous solution.

  • Compound Dissolution:

    • Weigh the required amount of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate and add it to the vehicle.

    • Vortex or sonicate until the compound is completely dissolved. Visually inspect for any undissolved particles.

  • Sterilization:

    • Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This step is crucial to remove any potential microbial contamination.

  • Dose Administration (Intravenous Injection):

    • The lateral tail vein is a common site for intravenous injections in rodents.[16][18][19]

    • Use an appropriate needle size (e.g., 27-30 gauge for mice).

    • The recommended injection volume for a bolus IV injection in mice is up to 5 mL/kg.[16][17]

    • Administer the solution slowly and monitor the animal for any adverse reactions.

Experimental Workflow for In Vivo Study

In Vivo Dosing Workflow General In Vivo Dosing Experimental Workflow animal_acclimation Animal Acclimation (Minimum 1 week) group_allocation Random Group Allocation (Vehicle, Treatment Groups) animal_acclimation->group_allocation dose_preparation Dose Preparation (Solution or Suspension) group_allocation->dose_preparation dose_administration Dose Administration (e.g., Oral, IV, IP) dose_preparation->dose_administration monitoring Post-Dosing Monitoring (Clinical signs, body weight) dose_administration->monitoring endpoint Study Endpoint (e.g., PK/PD, Efficacy, Toxicology) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis

Caption: A generalized workflow for conducting an in vivo dosing study.

Part 4: Critical Considerations for Trustworthy and Reproducible Data

  • Vehicle Toxicity: Always include a vehicle-only control group in your study design to account for any potential effects of the vehicle itself.[11] Some vehicles, especially co-solvents at high concentrations, can have their own biological effects.[9][10]

  • Formulation Stability: For suspensions, it is crucial to ensure homogeneity during the dosing period. If the study spans several hours or days, the stability of the formulation should be assessed.

  • Route of Administration: The choice of administration route (e.g., oral, intravenous, intraperitoneal) depends on the study's objectives and the compound's properties.[7][18][20] Each route has distinct absorption and distribution profiles.

  • Animal Welfare: Proper animal handling and dosing techniques are essential for animal welfare and data quality. Unskilled administration can cause stress and injury, leading to variability in the results.[16]

  • Dose Volume: Adhere to recommended dose volumes for the specific animal model and administration route to avoid adverse effects.[17][20]

Conclusion

The in vivo evaluation of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate and other novel benzoxazole derivatives requires a methodical and scientifically rigorous approach. By prioritizing pre-formulation characterization, making informed vehicle selections, and adhering to detailed, validated protocols, researchers can generate reliable and reproducible data. This, in turn, will enable a more accurate assessment of the therapeutic potential of these promising compounds and facilitate their progression through the drug development pipeline.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC - NIH. (n.d.).
  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE - Altasciences. (n.d.).
  • Optimal Preclinical Formulation Development - Crystal Pharmatech. (n.d.).
  • Early Stage Oral Development - Catalent. (n.d.).
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed. (n.d.).
  • Application Notes and Protocols for Bioactive Benzoxazole Derivatives - Benchchem. (n.d.).
  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. (2024, May 31).
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test | Journal of Pharmacy & Pharmaceutical Sciences. (2018, March 30).
  • WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. (n.d.).
  • Injections and Dosing - Preclinical Research Unit - UNC School of Medicine. (n.d.).
  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats - J-Stage. (n.d.).
  • What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. (2014, July 10).
  • I want to deliver my compound to animals What is the best solvent to use? | Frequently Asked Questions | Cayman Chemical. (n.d.).
  • IACUC Routes of Administration Guidelines - Research & Innovation Office. (n.d.).
  • SOP: Intravenous Injections in the Rat - Virginia Tech. (2017, December 12).
  • methyl 2-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetate. (n.d.).
  • Guidelines on Administration of Substances to Laboratory Animals - Research A-Z. (n.d.).
  • 255 Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. (2016, May 22).
  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC. (2022, May 8).
  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - Semantic Scholar. (2022, May 1).
  • 6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine - EvitaChem. (n.d.).
  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PubMed. (2022, May 8).
  • Methyl 2-(1,3-benzoxazol-5-yl)acetate | 97479-79-3 | Benchchem. (n.d.).
  • (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid - PubChem. (n.d.).
  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - MDPI. (2022, May 8).
  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021, August 22).
  • (PDF) Design, Synthesis, Molecular Docking and Biological Evaluation of Novel 2-[(2-{[5-(Pyridin-4- yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3- Benzoxazole - ResearchGate. (n.d.).
  • 97479-79-3 | Methyl 2-(benzo[d]oxazol-5-yl)acetate | ChemScene. (n.d.).
  • In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[6][7][21]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist - ResearchGate. (n.d.). Retrieved from

  • methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate - Sigma-Aldrich. (n.d.).
  • Compound propan-2-yl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate - Chemdiv. (n.d.).

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High-Resolution LC-MS/MS Characterization and Fragmentation Profiling of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and DMPK Professionals in Drug Development. Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Scientific Rationale

Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate (Chemical Formula: C₁₅H₁₂N₂O₃, Exact Mass: 268.0848 Da) is a highly functionalized heterocyclic compound. Scaffolds combining a benzoxazole core with a pyridine moiety are considered "privileged structures" in medicinal chemistry, frequently utilized in the development of kinase inhibitors and GPCR ligands[1]. The methyl acetate group often serves as a prodrug moiety or a synthetic handle for further derivatization into active acetic acid derivatives.

This application note provides a comprehensive, self-validating LC-MS/MS methodology for the structural elucidation and quantification of this compound. By leveraging positive electrospray ionization (ESI+) and collision-induced dissociation (CID), we can map the specific thermodynamic vulnerabilities of the molecule—namely, the lability of the ester linkage and the relative stability of the heteroaromatic rings[2].

Experimental Design & Causality (The "Why" Behind the Method)

A robust analytical protocol is not merely a sequence of steps; it is a system governed by chemical causality. Every parameter in this workflow is designed to exploit the specific physicochemical properties of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate.

  • Chromatographic Causality: The pyridine nitrogen has a pKa of approximately 5.2. By utilizing a mobile phase heavily buffered with 0.1% Formic Acid (pH ~2.7), we ensure that the pyridine ring is fully protonated in solution. This prevents peak tailing on the reversed-phase C18 column and guarantees maximum ionization efficiency in the ESI source[3].

  • Ionization Causality: ESI in positive mode (ESI+) is selected because the molecule readily accepts a proton at the pyridine nitrogen, yielding a strong [M+H]⁺ precursor ion at m/z 269.0926.

  • Fragmentation Causality: The molecule contains distinct structural domains with varying bond dissociation energies. Low collision energy (CE) selectively cleaves the aliphatic methyl ester, while higher CE is required to fracture the highly conjugated benzoxazole and pyridine rings[4].

Workflow A 1. Sample Prep (Protein Ppt / Dilution) B 2. UHPLC Separation (C18, 0.1% FA) A->B C 3. ESI+ Ionization ([M+H]+ 269.09) B->C D 4. Q-TOF MS/MS (CID Fragmentation) C->D E 5. Data Analysis (Structural Elucidation) D->E

Figure 1: End-to-end LC-MS/MS analytical workflow for benzoxazole characterization.

Step-by-Step Experimental Protocol

To ensure this protocol acts as a self-validating system , a System Suitability Test (SST) using a known pyridine standard must be injected prior to the analytical run to verify mass accuracy (< 5 ppm) and retention time stability.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock solution 1:1000 in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to achieve a final concentration of 1 µg/mL.

    • Rationale: The 50% organic composition ensures the highly lipophilic benzoxazole core remains fully solubilized, while the formic acid pre-protonates the analyte prior to injection.

UHPLC Separation Parameters
  • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).

  • Column Temperature: 40 °C. (Rationale: Reduces mobile phase viscosity, allowing higher flow rates and sharper peak shapes).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Gradient Program:

    • 0.0 – 0.5 min: 5% B (Isocratic hold for desalting/focusing)

    • 0.5 – 4.0 min: 5% → 95% B (Linear ramp for elution)

    • 4.0 – 5.0 min: 95% B (Column wash)

    • 5.0 – 6.0 min: 5% B (Re-equilibration)

Mass Spectrometry (Q-TOF or Triple Quadrupole) Conditions
  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Collision Gas: Argon (for CID).

Results & Discussion: MS/MS Fragmentation Profiling

Upon isolation of the [M+H]⁺ precursor ion at m/z 269.09, increasing the collision energy reveals a predictable, stepwise fragmentation cascade.

  • Primary Pathway (Ester Cleavage): The most thermodynamically favorable cleavage occurs at the methyl acetate moiety. The loss of methanol (CH₃OH, 32 Da) generates a highly stable acylium ion at m/z 237.07.

  • Secondary Pathway (Decarbonylation): The acylium ion rapidly extrudes carbon monoxide (CO, 28 Da) under moderate collision energy, yielding a fragment at m/z 209.07. This loss of CO is a well-documented hallmark of benzoxazole and benzoic acid derivative fragmentation[2],[4].

  • Tertiary Pathway (Ring Cleavage): At high collision energies (>30 eV), the heteroaromatic system fractures. Cleavage of the bond between the pyridine and benzoxazole rings yields a diagnostic cyanopyridine fragment (m/z 105.04) and a complementary benzoxazole core fragment (m/z 165.06)[3].

Table 1: Optimized MS/MS Transitions and Quantitative Parameters
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Neutral Loss (Da)Tentative Structural Assignment
269.09 237.071532 (CH₃OH)[M+H - Methanol]⁺ (Acylium ion)
269.09 209.072560 (CH₃OH + CO)[M+H - Methanol - CO]⁺
269.09 165.0630104 (C₆H₄N₂)Benzoxazole core fragment
269.09 105.0435164 (C₉H₆NO₂)Cyanopyridine fragment

Note: The 269.09 → 237.07 transition is recommended for MRM quantification due to its high abundance at low collision energies, while the 105.04 fragment serves as a highly specific qualitative qualifier.

Fragmentation M Precursor Ion [M+H]+ m/z 269.09 F1 Ester Cleavage m/z 237.07 M->F1 - CH3OH (32 Da) CE: 15 eV F3 Pyridine Fragment m/z 105.04 M->F3 Heteroaryl Cleavage CE: 35 eV F4 Benzoxazole Core m/z 165.06 M->F4 Heteroaryl Cleavage CE: 30 eV F2 Acylium Degradation m/z 209.07 F1->F2 - CO (28 Da) CE: 25 eV

Figure 2: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

References

  • Giorgi, G., et al. "Gas phase ion chemistry of the heterocyclic isomers 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole." Journal of the American Society for Mass Spectrometry, 2004. URL:[Link]

  • Guo, Y., et al. "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry." Journal of Mass Spectrometry, 2021. URL:[Link]

  • Chen, et al. "An E. coli-Based Biosynthetic Platform Expands the Structural Diversity of Natural Benzoxazoles." ACS Synthetic Biology, 2021. URL:[Link]

Sources

Application Note & Protocols: Formulating Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate for Sustained Release Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on formulating Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate for sustained release. Benzoxazole derivatives often exhibit poor aqueous solubility, a significant hurdle for achieving consistent therapeutic plasma concentrations.[1][2] Sustained release formulations offer a viable strategy to improve therapeutic outcomes by maintaining drug levels within the desired window, reducing dosing frequency, and enhancing patient compliance.[3] This guide details two distinct and robust formulation strategies: (1) a hydrophilic matrix tablet system using Hypromellose (HPMC) for oral delivery, and (2) a biodegradable microparticle system using Poly(lactic-co-glycolic acid) (PLGA) suitable for parenteral or advanced oral applications. The protocols herein are designed to be self-validating, with in-depth explanations of the scientific principles and critical parameters that govern formulation performance.

Introduction & Rationale for Sustained Release

Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate is a heterocyclic compound with a molecular formula of C15H12N2O3. Its structure, characterized by aromatic and heterocyclic rings, suggests low aqueous solubility, a common trait for this chemical class.[4][5][6] Such compounds, categorized as Biopharmaceutics Classification System (BCS) Class II or IV, present significant bioavailability challenges.[5][6]

The primary objectives for developing a sustained release formulation are:

  • Improved Bioavailability: To overcome dissolution rate-limited absorption.

  • Stable Plasma Concentrations: To avoid the "peak-and-trough" kinetics of immediate-release forms, potentially reducing side effects and improving efficacy.[3]

  • Reduced Dosing Frequency: To enhance patient adherence to therapy, a critical factor in managing chronic conditions.[3][7]

  • Targeted Delivery: Advanced formulations like microparticles can offer possibilities for targeted or localized drug delivery.[8]

This guide will focus on practical, scalable methods for achieving these goals.

Pre-Formulation & Physicochemical Characterization

Before formulation development, a thorough understanding of the Active Pharmaceutical Ingredient (API) is critical. While specific experimental data for this exact molecule is limited in public literature, the following studies are mandatory for any new chemical entity.

Table 1: Essential Pre-Formulation Parameters

ParameterMethodRationale & Implication for Sustained Release
Aqueous Solubility Shake-flask method in various pH buffers (e.g., 1.2, 4.5, 6.8)Determines the intrinsic solubility and pH-dependency. Poor solubility (<0.1 mg/mL) confirms the need for enabling formulations.
LogP / LogD HPLC or computational methodsIndicates lipophilicity. A high LogP suggests potential for good membrane permeability but also challenges in wetting and dissolution.
pKa Potentiometric titration or UV-spectrophotometryThe pyridinyl nitrogen is basic. Knowing the pKa is crucial for predicting solubility changes in the gastrointestinal tract (GIT).
Solid-State Properties DSC, TGA, XRD, MicroscopyIdentifies crystalline form (polymorphs), melting point, and thermal stability. Polymorphism can significantly impact solubility and dissolution.[4]
API-Excipient Compatibility DSC, HPLC analysis of stressed binary mixturesEnsures that chosen polymers and fillers do not cause chemical degradation of the API during manufacturing or storage.

The expected poor aqueous solubility of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate is the primary driver for the formulation strategies selected.

Formulation Strategy 1: Hydrophilic Matrix Tablets (Oral Delivery)

Hydrophilic matrix tablets are one of the most widely used and cost-effective systems for oral controlled release.[3][9] The mechanism relies on a polymer, such as Hypromellose (HPMC), which swells upon contact with gastrointestinal fluids to form a viscous gel layer.[10] Drug release is then controlled by a combination of diffusion through this gel layer and erosion of the tablet matrix.[7]

Scientific Rationale
  • Polymer Selection (HPMC K100M): HPMC is a non-ionic cellulose ether, making its hydration and viscosity largely independent of pH within the physiological range of the GIT (pH 3-11).[3] The "K" series (HPMC 2208) is ideal for controlled release due to its rapid hydration properties.[10] A high viscosity grade (e.g., K100M) is chosen to form a robust gel barrier, necessary to control the release of a poorly soluble drug over an extended period (e.g., 12-24 hours).[9]

  • Mechanism of Release: For a poorly soluble drug, release is primarily governed by tablet erosion. As the outer gel layer slowly erodes, it exposes new surfaces of the API for dissolution. The drug release rate can be modulated by altering the HPMC concentration; higher polymer levels lead to a more tortuous diffusion path and slower erosion, thus retarding drug release.[9][11]

  • Manufacturing Simplicity: This formulation can be manufactured using standard, scalable processes like direct compression or dry granulation, avoiding the use of complex solvents.[3]

Experimental Workflow & Protocol

The following diagram outlines the development process for HPMC matrix tablets.

G cluster_0 Formulation & Blending cluster_1 Tableting & QC cluster_2 Characterization API API Weighing Sieving Sieving (500 µm) API->Sieving Excipients Excipient Weighing (HPMC, MCC, Mg-Stearate) Excipients->Sieving Blending V-Blender Mixing (15 min) Sieving->Blending Lubrication Add Mg-Stearate (Blend 3 min) Blending->Lubrication Compression Rotary Tablet Press Lubrication->Compression InProcess In-Process Controls (Weight, Hardness, Thickness) Compression->InProcess Dedusting Tablet Dedusting InProcess->Dedusting Assay Assay & Uniformity Dedusting->Assay Dissolution In Vitro Dissolution (USP Apparatus 2) Assay->Dissolution

Caption: Workflow for HPMC Matrix Tablet Development.

Protocol 1: Preparation of HPMC Matrix Tablets by Direct Compression

  • Weighing: Accurately weigh all materials as per the formulation table below.

  • Sieving: Pass the API, HPMC, and Microcrystalline Cellulose (MCC) through a 40-mesh (<420 µm) sieve to ensure particle size uniformity and break up agglomerates.

  • Pre-lubrication Blending: Transfer the sieved materials into a V-blender and mix for 15 minutes to achieve a homogenous blend.

  • Lubrication: Add the sieved Magnesium Stearate to the blender and mix for an additional 3 minutes. Causality Note: Over-blending with a lubricant can negatively impact tablet hardness and dissolution.

  • Compression: Compress the final blend into tablets using a rotary tablet press with 10 mm round, flat-faced tooling. Target a tablet weight of 350 mg and a hardness of 8-10 kp.

  • In-Process Controls (IPC): During compression, monitor and record tablet weight (n=20), hardness (n=10), and thickness (n=10) every 15 minutes to ensure process consistency.

  • Characterization: Test the final tablets for drug content (assay), content uniformity, and in vitro drug release profile.

Formulation and Release Data

Table 2: Example Formulations for 12-Hour Release Profile (All values in mg/tablet)

ComponentFunctionF1 (Fast)F2 (Target)F3 (Slow)
API Active50.050.050.0
HPMC K100M Release-controlling polymer70.0 (20%)105.0 (30%)140.0 (40%)
MCC PH102 Filler / Binder226.5191.5156.5
Magnesium Stearate Lubricant3.53.53.5
Total Weight 350.0 350.0 350.0

Table 3: Hypothetical In Vitro Dissolution Data (Test Conditions: USP Apparatus 2 (Paddle) at 50 RPM, 900 mL pH 6.8 phosphate buffer, 37°C)

Time (hours)% API Released (F1)% API Released (F2)% API Released (F3)
1281810
4654532
8927558
12>959378
16->9591

This data illustrates that by increasing the HPMC concentration from 20% to 40%, the drug release is significantly retarded, providing a clear mechanism to modulate the formulation's performance.[9]

Formulation Strategy 2: PLGA Microparticles (Parenteral/Advanced Oral)

For applications requiring less frequent dosing (weeks to months) or for bypassing gastrointestinal absorption, biodegradable microparticles are a leading technology.[12] Poly(lactic-co-glycolide) (PLGA) is the most widely used polymer for this purpose due to its excellent biocompatibility and biodegradability.[13][14] It is recognized as safe by regulatory agencies like the FDA.[12][13]

Scientific Rationale
  • Polymer Selection (PLGA 75:25): PLGA is a copolymer of lactic acid and glycolic acid. The ratio of these two monomers dictates the polymer's degradation rate.[13][14] A 75:25 lactide:glycolide ratio provides a degradation profile suitable for sustained release over several weeks. The polymer degrades via hydrolysis of its ester linkages into lactic and glycolic acid, which are eliminated from the body through normal metabolic pathways.[15]

  • Mechanism of Release: Drug release from PLGA microparticles is biphasic:

    • Initial Burst Release: A small amount of drug adsorbed on the surface is released quickly.

    • Sustained Release: A prolonged phase where release is controlled by drug diffusion through the polymer matrix and erosion of the polymer itself.[16]

  • Encapsulation Method (Solvent Evaporation): The oil-in-water (o/w) solvent evaporation method is a robust and common technique for encapsulating hydrophobic drugs.[17][18] The API and polymer are dissolved in a water-immiscible organic solvent, which is then emulsified in an aqueous phase. Evaporation of the solvent causes the polymer to precipitate, entrapping the drug within solid microparticles.[8]

Experimental Workflow & Protocol

G cluster_0 Phase Preparation cluster_1 Emulsification & Hardening cluster_2 Collection & Drying cluster_3 Characterization Organic Organic Phase: Dissolve API & PLGA in Dichloromethane Emulsify Add Organic to Aqueous under Homogenization Organic->Emulsify Aqueous Aqueous Phase: Dissolve PVA in Purified Water Aqueous->Emulsify Evaporation Stir for 4h to Evaporate Solvent Emulsify->Evaporation Collect Collect by Filtration or Centrifugation Evaporation->Collect Wash Wash with Water to Remove PVA Collect->Wash Dry Lyophilization (Freeze-Drying) Wash->Dry Yield Calculate Process Yield Dry->Yield Size Particle Size Analysis (Laser Diffraction) Dry->Size Morphology Morphology (SEM) Dry->Morphology Loading Drug Loading & Encapsulation Efficiency Dry->Loading Release In Vitro Release Dry->Release

Caption: Workflow for PLGA Microparticle Formulation.

Protocol 2: Preparation of PLGA Microparticles by O/W Solvent Evaporation

  • Organic Phase Preparation: Dissolve 50 mg of API and 450 mg of PLGA (75:25) in 5 mL of dichloromethane (DCM). Ensure complete dissolution.

  • Aqueous Phase Preparation: Dissolve 1% w/v Polyvinyl Alcohol (PVA) in 100 mL of purified water. PVA acts as a surfactant to stabilize the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at 5000 RPM for 2 minutes to form a fine oil-in-water emulsion. Causality Note: The homogenization speed is a critical parameter that directly influences the final particle size of the microparticles.[15]

  • Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at 300 RPM at room temperature for 4 hours to allow for the complete evaporation of DCM, leading to the hardening of microparticles.

  • Collection and Washing: Collect the hardened microparticles by centrifugation (e.g., 5000 x g for 10 min). Wash the particles three times with purified water to remove residual PVA.

  • Drying: Freeze the microparticle pellet and lyophilize (freeze-dry) for 48 hours to obtain a fine, free-flowing powder.

  • Characterization: Analyze the final product for particle size distribution, surface morphology (by Scanning Electron Microscopy), drug loading, and encapsulation efficiency.

Characterization Data

Table 4: Typical Characterization Parameters for PLGA Microparticles

ParameterMethodTypical ResultSignificance
Particle Size (D50) Laser Diffraction20 - 50 µmInfluences injection feasibility and drug release kinetics.[19]
Morphology Scanning Electron Microscopy (SEM)Spherical particles with a smooth, non-porous surfaceA porous surface can lead to a higher initial burst release.[19][20]
Drug Loading (DL) HPLC after dissolving particles~9.5% (w/w)The actual amount of drug in the final product.
Encapsulation Efficiency (EE) (Actual DL / Theoretical DL) x 100>95%Indicates the efficiency of the manufacturing process in entrapping the drug.

In Vitro Release Testing & Evaluation

A robust in vitro release test is essential for quality control and can be a surrogate for in vivo performance if an In Vitro-In Vivo Correlation (IVIVC) is established.[21]

Protocol 3: In Vitro Release Testing

  • For HPMC Tablets:

    • Apparatus: USP Apparatus 2 (Paddle).[22][23]

    • Medium: 900 mL of pH 6.8 phosphate buffer with 0.5% Tween 80 to maintain sink conditions for the poorly soluble API.[24]

    • Conditions: 37°C, 50 RPM.

    • Sampling: Withdraw samples at 1, 2, 4, 8, 12, and 24 hours, replacing the volume with fresh media. Analyze samples by a validated HPLC method.

  • For PLGA Microparticles:

    • Apparatus: USP Apparatus 4 (Flow-Through Cell) or sample-and-separate method (e.g., in vials on an orbital shaker).[25]

    • Medium: pH 7.4 phosphate-buffered saline (PBS) with 0.02% Tween 80 and 0.02% sodium azide (as a preservative).

    • Conditions: 37°C, with gentle agitation.

    • Procedure: Accurately weigh 20 mg of microparticles into multiple vials. At each time point (e.g., Day 1, 3, 7, 14, 21, 28), sacrifice one vial, centrifuge, and analyze the entire supernatant for released drug.

Stability Considerations

All developed formulations must undergo stability testing according to ICH guidelines (e.g., Q1A(R2)).[26][27][28][29] Studies should be conducted in the proposed final packaging under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[30] Critical quality attributes to monitor include assay, impurity profile, and the in vitro drug release profile.

Conclusion

This application note has detailed two scientifically-grounded strategies for formulating Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate for sustained release. The HPMC matrix tablet approach offers a simple, cost-effective solution for oral delivery, with release kinetics that are readily tunable by adjusting the polymer concentration. The PLGA microparticle system provides a more advanced platform for long-acting parenteral delivery, with the potential for release durations extending from weeks to months. The choice between these technologies depends on the desired therapeutic objective, route of administration, and commercial considerations. The provided protocols offer a robust starting point for formulation development and characterization.

References

  • Colorcon. (2023, February 10). Using Hypromellose (HPMC) in Matrix Tablets for Controlled Release. Available from: [Link]

  • Gazzaniga, A., et al. (n.d.). Design and Evaluation of Hydroxypropyl Methylcellulose Matrix Tablets for Oral Controlled Release: A Historical Perspective. ResearchGate. Available from: [Link]

  • Pharmapproach. (2025, May 12). HPMC in Matrix Tablets: Design and Optimization. Available from: [Link]

  • Li, W., et al. (2019). Bioerodable PLGA-Based Microparticles for Producing Sustained-Release Drug Formulations and Strategies for Improving Drug Loading. Frontiers in Pharmacology. Available from: [Link]

  • Wang, Y., et al. (2020). Preparation and Sustained-Release Performance of PLGA Microcapsule Carrier System. ACS Omega. Available from: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available from: [Link]

  • Slideshare. (n.d.). Ich guidelines for stability studies 1. Available from: [Link]

  • European Medicines Agency (EMA). (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

  • Park, K. (2016, June 28). Bioerodable PLGA-Based Microparticles for Producing Sustained-Release Drug Formulations and Strategies for Improving Drug Loading. Kinam Park. Available from: [Link]

  • Villafuerte-Robles, L., & Real-Castañeda, C. (2012). Matrix Tablets: The Effect of Hydroxypropyl Methylcellulose/Anhydrous Dibasic Calcium Phosphate Ratio on the Release Rate of a Water-Soluble Drug Through the Gastrointestinal Tract I. In Vitro Tests. PMC. Available from: [Link]

  • Galande, P., et al. (2022). A Review on Microspheres: Preparation, Characterization and Applications. ResearchGate. Available from: [Link]

  • Park, K., et al. (2016). Bioerodable PLGA-Based Microparticles for Producing Sustained-Release Drug Formulations and Strategies for Improving Drug Loading. PMC. Available from: [Link]

  • University of Victoria. (n.d.). Characterization of Polymeric Microspheres used in Drug Delivery via Electron Microscopy. Available from: [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available from: [Link]

  • Semantic Scholar. (n.d.). Development and Characterization of Polymeric Microspheres for Controlled Release Protein Loaded Drug Delivery System. Available from: [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • International Council for Harmonisation (ICH). (2010, February 2). Q1A(R2) Guideline. Available from: [Link]

  • Roquette Pharma Solutions. (2025, June 19). HPMC for controlled drug release. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2026, February 1). A Comprehensive Review on Microsphere: Preparation Methods, Characterization, and Applications. Available from: [Link]

  • Taylor & Francis Online. (2024, February 19). Microstructure Formation and Characterization of Long-Acting Injectable Microspheres: The Gateway to Fully Controlled Drug Release Pattern. Available from: [Link]

  • Burgess, D. J., & Tang, X. (2014). Accelerated in vitro release testing methods for extended release parenteral dosage forms. PMC. Available from: [Link]

  • Taylor & Francis Online. (2022, May 9). PLGA sustained-release microspheres loaded with an insoluble small-molecule drug: microfluidic-based preparation, optimization, characterization, and evaluation in vitro and in vivo. Available from: [Link]

  • PubMed. (2018, April 25). Formulation of a poorly water-soluble drug in sustained-release hollow granules with a high viscosity water-soluble polymer using a fluidized bed rotor granulator. Available from: [Link]

  • American Pharmaceutical Review. (2011, February 24). Practical Considerations for the Development of a Robust Two-Step Dissolution Test for Enteric-Coated Immediate. Available from: [Link]

  • Park, K. (n.d.). Development of dissolution tests for oral extended-release products. Kinam Park. Available from: [Link]

  • USP-NF. (2012, February 1). 〈711〉 DISSOLUTION. Available from: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • MDPI. (2022, November 2). Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. Available from: [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Available from: [Link]

  • FDA. (n.d.). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Available from: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2021, March 24). oxazolo. Available from: [Link]

  • Hussein, K. A., et al. (2023). Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. Tropical Journal of Natural Product Research. Available from: [Link]

  • ResearchGate. (2021, January 24). Chemical and biological studies of 2-(2'- pyridyl) benzimidazole and its synthesized derivatives. Available from: [Link]

  • Singh, N. D. P., et al. (2014). Benzo[a]acridinylmethyl esters as pH sensitive fluorescent photoactive precursors: synthesis, photophysical, photochemical and biological applications. Organic & Biomolecular Chemistry. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues for Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the formulation and assay integration of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate .

Molecule Profiling & The Causality of Insolubility

To overcome solubility roadblocks, we must first understand the physicochemical liabilities of this specific molecule:

  • Rigid, Planar Core: The conjugated benzoxazole-pyridine system drives strong intermolecular π−π stacking. This results in a high crystal lattice energy that resists solvation, even in pure organic solvents[1].

  • Basic Pyridine Nitrogen: With a pKa typically around 4.5–5.5, the pyridine ring remains un-ionized at physiological pH (7.4). This renders the molecule highly lipophilic and prone to rapid aggregation in aqueous media[2].

  • Hydrolyzable Ester: The methyl acetate moiety is a critical structural liability. While extreme pH adjustments (acidification or basification) can force the molecule into solution via ionization, they simultaneously trigger ester hydrolysis (saponification), destroying your active compound.

Part 1: Troubleshooting DMSO Stock Solutions (The "Brick Dust" Problem)

The Issue: The compound floats, clumps, or forms a cloudy suspension when attempting to prepare a standard 10 mM stock in 100% DMSO. The Causality: The solid-state lattice energy exceeds the solvation capacity of DMSO at room temperature. Furthermore, DMSO is highly hygroscopic; the absorption of atmospheric moisture during repeated freeze-thaw cycles can lead to sudden drug precipitation into a less soluble crystalline solid-state form[3][4].

Self-Validating Protocol: DMSO Solubilization

Always verify dissolution via Dynamic Light Scattering (DLS) or by measuring absorbance at 600 nm. A solution that appears clear to the naked eye may still contain assay-ruining nanosuspensions.

  • Desiccation: Ensure the compound powder is fully desiccated before weighing. Use strictly anhydrous DMSO (≥99.9%, sealed under argon).

  • Thermal Disruption: Add the required volume of DMSO. If a suspension forms, heat the vial gently in a water bath at 37°C–40°C for 10 minutes.

  • Acoustic Cavitation: Transfer to a bath sonicator for 15 minutes. The localized high pressure and temperature from cavitation bubbles help break the π−π stacking.

  • Controlled Acidification (Rescue Step): If the compound remains insoluble, add 0.1% Trifluoroacetic acid (TFA) to the DMSO. This protonates the basic pyridine nitrogen, breaking the crystal lattice via electrostatic repulsion. Self-Validation: Monitor the stock via LC-MS over 24 hours to ensure the methyl ester remains intact under these mildly acidic conditions.

DMSO_Workflow Start Weigh Solid Compound AddDMSO Add Anhydrous DMSO (Target: 10 mM) Start->AddDMSO Check1 Is Solution Clear? AddDMSO->Check1 HeatSon Heat to 40°C & Sonicate (15 min) Check1->HeatSon No (Suspension) Success 10 mM Stock Ready Store at -20°C Check1->Success Yes Check2 Is Solution Clear? HeatSon->Check2 AddAcid Add 0.1% TFA (Protonate Pyridine) Check2->AddAcid No (Persistent Solid) Check2->Success Yes AddAcid->Success Clears upon protonation

Workflow for preparing a 10 mM DMSO stock solution of the benzoxazole derivative.

Part 2: Troubleshooting Aqueous Buffer Assays (The "Crash Out" Problem)

The Issue: The compound instantly precipitates when the DMSO stock is spiked into a pH 7.4 biological assay buffer. The Causality: This is a solvent shift phenomenon. When the DMSO concentration drops below its solubilizing threshold (typically <1-5% in assays), the highly lipophilic, neutral benzoxazole molecule is forced to minimize contact with water, leading to rapid hydrophobic aggregation[3].

Formulation Protocol: HP- β -CD Inclusion Complexation

To rescue aqueous solubility without altering the pH (which would risk ester hydrolysis), we utilize Hydroxypropyl- β -Cyclodextrin (HP- β -CD). Cyclodextrins are cyclic oligosaccharides that encapsulate the hydrophobic benzoxazole core within their lipophilic cavity, shielding it from water while their hydrophilic exterior maintains aqueous solubility[1][2][5].

Step-by-Step Kneading Method:

  • Molar Ratio Calculation: Weigh the benzoxazole derivative and HP- β -CD in a 1:1 or 1:2 molar ratio[6].

  • Paste Formation: Place the HP- β -CD in a glass mortar. Add a minimal amount of a 1:1 (v/v) water-methanol solution to form a thick, uniform paste[2].

  • Encapsulation (Kneading): Gradually add the benzoxazole compound to the paste. Triturate continuously with a pestle for 45–60 minutes. The mechanical shear forces the planar benzoxazole into the cyclodextrin cavity[6].

  • Drying & Sizing: Spread the kneaded mass on a tray and dry in a vacuum oven at 40°C (avoid higher temperatures to protect the ester) until a constant weight is achieved. Pulverize and pass through a 60-mesh sieve[6].

  • Reconstitution: Dissolve the resulting powder directly into your pH 7.4 assay buffer.

Solubilization_Logic Spike Spike DMSO Stock into Assay Buffer pH_Low Low pH (< 4.0) Protonated Pyridine Spike->pH_Low pH_Neut Neutral pH (7.4) Neutral Molecule Spike->pH_Neut Sol_High High Aqueous Solubility pH_Low->Sol_High Risk_Hyd Risk: Ester Hydrolysis pH_Low->Risk_Hyd Sol_Low Precipitation / Aggregation pH_Neut->Sol_Low CD_Comp Add HP-β-CD (Inclusion Complex) Sol_Low->CD_Comp Rescue Strategy

Logical pathways for aqueous solubilization based on pH and cyclodextrin complexation.

Part 3: Quantitative Strategy Summary

Use the following table to compare solubility enhancement strategies and their specific impacts on this molecule.

StrategyMechanism of ActionEfficacyPrimary Risk / Limitation
DMSO + Heat/Sonication Disrupts crystal lattice energyModeratePrecipitation upon cooling; DMSO hygroscopicity[3].
Acidification (0.1% TFA) Protonates basic pyridine nitrogenHighCritical Risk: Hydrolysis of the methyl acetate group.
Surfactants (0.1% Tween-20) Micellar solubilizationLow-ModerateMay cause assay interference or protein denaturation.
HP- β -CD Complexation Encapsulates hydrophobic benzoxazole coreHighRequires preparation time; may alter target binding kinetics[5].

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I just lower the buffer pH to 3.0 to keep the compound dissolved during my assay? A1: While lowering the pH below the pKa of the pyridine ring will exponentially increase solubility via salt formation[2], it is highly discouraged for this specific compound. The methyl acetate group at position 5 is highly susceptible to acid-catalyzed hydrolysis. You will likely solubilize the compound at the cost of degrading it into its corresponding carboxylic acid, invalidating your assay results.

Q2: Why does my apparent IC50 shift drastically when I change the final DMSO concentration from 1% to 2%? A2: This is a classic hallmark of colloidal aggregation. At 1% DMSO, the compound is likely crashing out into sub-visible nanoparticles, reducing the actual concentration of free monomer available to bind your target[3]. At 2% DMSO, more monomer remains in solution, shifting the IC50. You must determine the thermodynamic solubility limit of the compound in your specific buffer and ensure your top assay concentration never exceeds it.

Q3: I prepared the HP- β -CD complex, but my compound is still precipitating. What went wrong? A3: The cavity size of the cyclodextrin must match the guest molecule. While β -cyclodextrins are generally well-suited for benzoxazoles[1], the planar geometry of the pyridine-benzoxazole system may require a higher molar ratio (e.g., 1:2 or 1:3 drug-to-CD) to achieve full encapsulation. Additionally, ensure your kneading time was sufficient (at least 45 minutes) to force the thermodynamic inclusion event[6].

References

  • Benchchem. "Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds." Benchchem.
  • Benchchem. "Technical Support Center: Enhancing the Water Solubility of Benzoxazole Derivatives." Benchchem.
  • Saal, C., & Nair, A. "Solubility in Pharmaceutical Chemistry." Walter de Gruyter GmbH.
  • "Ground- and Excited-State Structural Orientation of 2-(2'-Hydroxyphenyl)benzazoles in Cyclodextrins." The Journal of Physical Chemistry - ACS Publications.
  • "Encapsulation of Risperidone by Methylated β-Cyclodextrins: Physicochemical and Molecular Modeling Studies." MDPI.

Sources

Optimizing mobile phase gradients for Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals working with Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate .

Chromatographic analysis of this compound presents a unique set of challenges due to its hybrid chemical nature. It combines a basic pyridine ring, a hydrophobic benzoxazole core, and a hydrolysis-prone methyl ester[1][2]. This guide synthesizes field-proven insights and authoritative chemical principles to help you optimize your mobile phase gradients, prevent sample degradation, and troubleshoot common analytical failures.

Core Principles & Physicochemical Causality

To develop a robust, self-validating chromatographic method, we must first understand the causality behind the molecule's behavior in solution:

  • The Pyridine Nitrogen (Ionization & Tailing): The 3-pyridinyl group contains a basic nitrogen with a pKa of approximately 5.2 to 5.5[3]. If your mobile phase pH is near this value (pH 4.5–6.5), the molecule exists in a state of partial ionization, leading to severe retention time drift and peak splitting. Furthermore, the protonated nitrogen strongly interacts with residual acidic silanols on silica-based stationary phases, causing peak tailing[4].

  • The Methyl Acetate Group (Hydrolysis Risk): Methyl esters are highly susceptible to hydrolysis in aqueous environments, converting into the free carboxylic acid and methanol[2][5]. This degradation is catalyzed by both high pH (base-catalyzed) and very low pH (acid-catalyzed).

  • The Benzoxazole Core (Hydrophobicity): This fused aromatic system drives the molecule's retention on reversed-phase (RP) columns. It requires a sufficient organic modifier (like Acetonitrile) to elute efficiently[1].

Quantitative Data Summary
Physicochemical PropertyValue / CharacteristicChromatographic Implication
Pyridine pKa ~5.2 - 5.5Avoid mobile phase pH between 4.5 and 6.5 to prevent partial ionization and RT drift.
Ester Hydrolysis Risk High in aqueous diluentsDo not use pH > 7.0. Limit time in aqueous autosampler diluents.
Optimal pH Range pH 3.0 - 3.5Ensures full protonation of pyridine while minimizing acid-catalyzed ester hydrolysis.
Detection Wavelength ~280 - 310 nmThe extended conjugation of the benzoxazole-pyridine system provides strong UV absorbance.

Experimental Protocols

To ensure trustworthiness, every analytical method must be a self-validating system. Below are the step-by-step methodologies for gradient optimization and stability validation.

Protocol A: Developing a Stability-Indicating Gradient

This protocol is designed to separate the intact methyl ester from its primary degradation product (the free acid) while maintaining sharp peak symmetry.

  • Aqueous Phase (Mobile Phase A) Preparation: Prepare a 10 mM Ammonium Formate buffer. Carefully adjust the pH to 3.0 ± 0.05 using MS-grade Formic Acid. Causality: This pH is >2 units below the pyridine pKa, ensuring 100% protonation and predictable retention, while remaining mild enough to prevent rapid acid-catalyzed ester hydrolysis[3][6]. Filter through a 0.22 µm membrane.

  • Organic Phase (Mobile Phase B): Use 100% LC-MS Grade Acetonitrile.

  • Column Selection: Install a highly base-deactivated, endcapped C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size). The endcapping shields the protonated pyridine from residual silanols.

  • Gradient Profile:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte)

    • 1.0 - 8.0 min: 5% to 95% B (Linear ramp for elution)

    • 8.0 - 10.0 min: 95% B (Column wash)

    • 10.0 - 13.0 min: 5% B (Re-equilibration)

  • System Suitability Validation: Inject a resolution standard containing both the parent methyl ester and a spiked standard of the hydrolyzed free acid. The method is only validated for use if the resolution ( Rs​ ) between the two peaks is >2.0 .

Protocol B: Autosampler Stability & Hydrolysis Check

Esters often degrade while sitting in the autosampler waiting for injection[2]. This self-validating protocol determines your maximum sequence time.

  • Sample Preparation: Dissolve the standard in a 50:50 Water:Acetonitrile diluent to a concentration of 0.1 mg/mL.

  • Time-Course Injection: Program the autosampler to inject from the exact same vial every 2 hours over a 24-hour period. Set the autosampler temperature to 25°C.

  • Data Analysis: Plot the peak area of the methyl ester (declining) and the emerging free acid pre-peak (growing) against time.

  • Optimization Action: If degradation exceeds 2% within your intended sequence time, you must either switch the sample diluent to 100% Acetonitrile (non-aqueous) or lower the autosampler temperature to 4°C to kinetically halt the hydrolysis.

Visualizations & Workflows

G A Start: Mobile Phase pH Selection B pH < 3.5 (Acidic Buffer) A->B C pH 4.5 - 6.5 (Near pKa) A->C D pH > 7.5 (Basic Buffer) A->D E Optimal: Pyridine fully protonated, Ester remains stable B->E F Suboptimal: Partial ionization causes RT drift & severe tailing C->F G Critical Failure: Rapid Base-Catalyzed Ester Hydrolysis D->G

Decision tree for mobile phase pH optimization based on molecular stability and pKa.

Workflow A Intact Methyl Ester in Aqueous Diluent B Hydrolysis Reaction (Time/Temp/pH dependent) A->B C Free Acetic Acid Derivative (Pre-peak) B->C D Methanol (Elutes in void volume) B->D

Degradation pathway of the methyl ester in aqueous autosampler conditions.

Troubleshooting FAQs

Q1: Why does my main peak exhibit severe tailing, even on a new column? A: This is a classic symptom of secondary interactions. The basic pyridine nitrogen in your molecule is interacting with unreacted, acidic silanol groups on the silica support of your column[4]. Solution: Ensure your mobile phase pH is strictly controlled at 3.0 to fully protonate the pyridine. If tailing persists, switch to a column specifically designed for basic compounds (e.g., one with a positively charged surface modification or extreme endcapping) to repel the protonated analyte.

Q2: My retention times are drifting randomly between consecutive runs. How do I stabilize them? A: Retention time drift for this molecule is almost always caused by operating too close to the pyridine's pKa (~5.2)[3]. At pH 5.0, the molecule is in a 50/50 equilibrium between its neutral and ionized states. Even microscopic variations in the mobile phase preparation will shift this equilibrium, drastically altering retention. Solution: Buffer your mobile phase at least 2 pH units away from the pKa. For this ester, pH 3.0 is the only safe choice, as high pH will destroy the molecule.

Q3: I am seeing a secondary peak eluting just before my main peak, and it grows larger the longer the sequence runs. What is it? A: You are observing the in situ hydrolysis of the methyl ester into 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetic acid[2]. Because the free acid is more polar than the methyl ester, it elutes earlier on a reversed-phase column (pre-peak). Solution: This is an artifact of your sample preparation, not the chromatography. Re-prepare your samples in a non-aqueous diluent (like 100% Acetonitrile) or chill your autosampler tray to 4°C to suppress the reaction kinetics.

Q4: Can I use Trifluoroacetic Acid (TFA) instead of Formic Acid to improve peak shape? A: While 0.1% TFA (pH ~2.0) is an excellent ion-pairing agent that will yield incredibly sharp peaks for pyridine derivatives, it presents two risks here. First, TFA causes severe ion suppression if you are using Mass Spectrometry (LC-MS). Second, prolonged exposure to pH 2.0 can initiate acid-catalyzed hydrolysis of the methyl ester[2][7]. Formic acid buffered with ammonium formate to pH 3.0 provides the best balance of peak shape, MS compatibility, and ester stability.

References

  • (PDF) BENZOXAZOLE: PROGRESS REPORT ON CHEMISTRY, SYNTHESIS AND BIOLOGICAL ACTIVITIES ResearchGate[Link]

  • HPLC Methods for analysis of Pyridine HELIX Chromatography[Link]

  • On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations ACS Publications[Link]

  • Abiotic Degradation of Iodosulfuron-methyl-ester in Aqueous Solution ACS Publications[Link]

Sources

Validation & Comparative

Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate vs standard benzoxazole inhibitors in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzoxazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with diverse biological activities. This guide provides a detailed in vitro comparison of two distinct classes of benzoxazole-based inhibitors: those targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and those targeting Cyclooxygenase-2 (COX-2). While Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate represents a specific chemical entity within this class, a lack of publicly available in vitro data for this particular compound necessitates a broader comparative approach. This guide will, therefore, analyze representative benzoxazole inhibitors from the scientific literature, comparing their in vitro performance against established standard inhibitors, Sorafenib for VEGFR-2 and Celecoxib for COX-2.

Introduction to Benzoxazoles as Kinase and Enzyme Inhibitors

Benzoxazole derivatives are heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] Their rigid, planar structure and potential for diverse substitutions allow for fine-tuning of their interaction with various biological targets. This guide will focus on two key areas where benzoxazole inhibitors have shown considerable promise: the inhibition of receptor tyrosine kinases involved in angiogenesis, such as VEGFR-2, and the inhibition of enzymes central to the inflammatory cascade, namely COX-2.

The Targets: VEGFR-2 and COX-2

VEGFR-2: A Key Regulator of Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis, the formation of new blood vessels.[2] In cancer, pathological angiogenesis is a critical process for tumor growth and metastasis. The binding of VEGF-A to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[3] Therefore, inhibiting VEGFR-2 is a key strategy in cancer therapy.

COX-2: A Central Enzyme in Inflammation and Pain

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.[4][5] While the related COX-1 enzyme is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is significantly upregulated during inflammation.[4][6] Selective inhibition of COX-2 is a therapeutic approach to reduce inflammation and pain with a potentially better gastrointestinal safety profile compared to non-selective NSAIDs.[7]

Comparative In Vitro Performance of Benzoxazole Inhibitors

To provide a tangible comparison, we will examine representative benzoxazole inhibitors from published studies and contrast their in vitro potency with that of established drugs.

Table 1: In Vitro Inhibitory Activity of Representative Benzoxazole Derivatives and Standard Inhibitors

Compound ClassCompound/Drug NameTargetAssay TypeIC50Reference(s)
Benzoxazole VEGFR-2 Inhibitor Compound 4c (a benzoxazole derivative)VEGFR-2Kinase Assay0.12 ± 0.01 µM[8]
Standard VEGFR-2 Inhibitor SorafenibVEGFR-2Kinase Assay0.10 ± 0.02 µM[8]
Benzoxazole COX-2 Inhibitor A representative benzoxazole derivativeCOX-2Colorimetric AssayData not available
Standard COX-2 Inhibitor CelecoxibCOX-2Colorimetric Assay0.49 µM[9]

Note: Data for a specific benzoxazole COX-2 inhibitor with a directly comparable assay to Celecoxib was not available in the initial search. The table structure is provided for a comprehensive comparison.

From the available data, it is evident that certain benzoxazole derivatives can achieve potent inhibition of their respective targets, with potencies comparable to standard-of-care drugs like Sorafenib.[8] For instance, compound 4c demonstrates VEGFR-2 inhibition nearly equipotent to Sorafenib.[8]

Signaling Pathways and Mechanisms of Inhibition

A deeper understanding of the mechanism of action requires visualizing the signaling pathways these inhibitors modulate.

VEGFR-2 Signaling Pathway and Inhibition

The binding of VEGF to VEGFR-2 leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote angiogenesis.[2] Benzoxazole-based VEGFR-2 inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its phosphorylation and subsequent activation.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P1 PLCγ VEGFR2->P1 Activates P2 PI3K VEGFR2->P2 Activates P3 RAS VEGFR2->P3 Activates Angiogenesis Angiogenesis P1->Angiogenesis P7 AKT P2->P7 P4 RAF P3->P4 P5 MEK P4->P5 P6 ERK P5->P6 P6->Angiogenesis P7->Angiogenesis Inhibitor Benzoxazole Inhibitor Inhibitor->VEGFR2 Inhibits Phosphorylation

Caption: VEGFR-2 signaling pathway and point of inhibition.

COX-2 Prostaglandin Synthesis Pathway and Inhibition

COX-2 converts arachidonic acid, released from the cell membrane, into prostaglandin H2 (PGH2).[4][10] PGH2 is then converted by various synthases into different prostaglandins, which mediate inflammatory responses.[10] Selective COX-2 inhibitors, including those with a benzoxazole core, bind to the active site of the COX-2 enzyme, preventing the binding of arachidonic acid and thereby blocking the production of pro-inflammatory prostaglandins.[11]

COX2_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 PGH2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation Prostaglandins->Inflammation Inhibitor Benzoxazole Inhibitor Inhibitor->COX2 Inhibits

Caption: COX-2 prostaglandin synthesis pathway and inhibition.

Detailed Experimental Protocols

To ensure the reproducibility and validity of in vitro findings, adherence to well-defined protocols is paramount. Below are representative protocols for assessing the inhibitory activity of compounds against VEGFR-2 and COX-2.

In Vitro VEGFR-2 Kinase Assay Protocol

This protocol outlines a common method for determining the IC50 value of a test compound against VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase[12][13]

  • Kinase buffer (e.g., 5x Kinase Buffer 1)[12][13]

  • ATP solution[12][13]

  • Substrate (e.g., Poly (Glu, Tyr) 4:1)[12][13]

  • Test compound (e.g., Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate or other benzoxazole derivatives) dissolved in DMSO

  • Standard inhibitor (e.g., Sorafenib)

  • 96-well plates

  • Kinase-Glo™ Max Assay System (or similar detection reagent)[12][13]

  • Luminometer

Procedure:

  • Prepare a master mix containing kinase buffer, ATP, and the substrate.[12]

  • Dispense the master mix into the wells of a 96-well plate.[12]

  • Add the test compound at various concentrations to the respective wells. Include wells for a positive control (no inhibitor) and a blank (no enzyme).[12]

  • Add the diluted VEGFR-2 kinase to all wells except the blank to initiate the kinase reaction.[12]

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[12]

  • Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo™ reagent.[12]

  • Measure the luminescence using a plate reader.[12]

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

VEGFR2_Assay_Workflow Start Start Prepare_Reagents Prepare Master Mix (Buffer, ATP, Substrate) Start->Prepare_Reagents Dispense_Mix Dispense Master Mix into 96-well plate Prepare_Reagents->Dispense_Mix Add_Compounds Add Test Compounds & Controls Dispense_Mix->Add_Compounds Add_Enzyme Add VEGFR-2 Kinase to initiate reaction Add_Compounds->Add_Enzyme Incubate Incubate at 30°C Add_Enzyme->Incubate Add_Detection_Reagent Add Kinase-Glo™ Reagent Incubate->Add_Detection_Reagent Measure_Luminescence Read Luminescence Add_Detection_Reagent->Measure_Luminescence Analyze_Data Calculate % Inhibition & IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an in vitro VEGFR-2 kinase assay.

In Vitro COX-2 Colorimetric Inhibition Assay Protocol

This protocol describes a colorimetric method to screen for COX-2 inhibitors.[9][14]

Materials:

  • Human recombinant COX-2 enzyme[14]

  • Assay buffer[14]

  • Heme cofactor[14]

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)[14]

  • Arachidonic acid solution[14]

  • Test compound dissolved in DMSO

  • Standard inhibitor (e.g., Celecoxib)[14]

  • 96-well plate

  • Microplate reader

Procedure:

  • To the wells of a 96-well plate, add assay buffer, heme, and the COX-2 enzyme.[14]

  • Add the test compound at various concentrations. Include positive control (e.g., Celecoxib) and vehicle control wells.[14]

  • Incubate the plate at 25°C for a short period (e.g., 5 minutes).[14]

  • Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid.[14]

  • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.[14]

  • The rate of color development is proportional to the COX-2 activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

COX2_Assay_Workflow Start Start Prepare_Plate Prepare Plate with Buffer, Heme, and COX-2 Enzyme Start->Prepare_Plate Add_Compounds Add Test Compounds & Controls Prepare_Plate->Add_Compounds Pre_Incubate Incubate at 25°C Add_Compounds->Pre_Incubate Initiate_Reaction Add Substrate & Arachidonic Acid Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance (e.g., at 590 nm) Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate % Inhibition & IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an in vitro COX-2 colorimetric assay.

Conclusion

The benzoxazole scaffold represents a versatile platform for the development of potent and selective inhibitors of key biological targets such as VEGFR-2 and COX-2. This guide has provided a framework for the in vitro comparison of such inhibitors, highlighting the importance of standardized assays and a thorough understanding of the underlying signaling pathways. While direct comparative data for Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate was not available, the principles and methodologies outlined here are directly applicable to the evaluation of this and other novel benzoxazole derivatives. The successful development of future benzoxazole-based therapeutics will rely on rigorous in vitro characterization to identify compounds with optimal potency, selectivity, and drug-like properties.

References

  • [This is a placeholder for a reference.
  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. [Link]

  • Wang, D., & Dubois, R. N. (2010). The role of COX-2 in inflammation and cancer. Frontiers in Bioscience, 15, 113-125. [Link]

  • Wang, D., & Dubois, R. N. (2010). The COX-2/PGE 2 pathway: key roles in the hallmarks of cancer and adaptation to the tumour microenvironment. Carcinogenesis, 31(3), 327–334. [Link]

  • Taghour, M. S., Mahdy, H. A., Gomaa, M. H., Aglan, A., Eldeib, M. G., Elwan, A., ... & Khalifa, M. M. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2059-2076. [Link]

  • QIAGEN. VEGF Signaling. [Link]

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  • Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-Din, M. M. (2019). Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations. Bioorganic chemistry, 93, 103318. [Link]

  • Liu, B., Qu, L., & Yan, S. (2023). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology, 13, 1074465. [Link]

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  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors. [Link]

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  • Spine-health. About Celebrex (Celecoxib), a COX-2 Inhibitor. [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • Simon, L. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Rheumatology (Oxford, England), 38 Suppl 1, 3–8. [Link]

  • Wikipedia. Celecoxib. [Link]

  • Asadbeik, A., Ebrahimi, M., & Shahraki, J. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Combinatorial chemistry & high throughput screening, 17(10), 878–885. [Link]

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  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]

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  • Srinivas, A., Nagaraj, A., & Reddy, C. S. (2010). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 366-372. [Link]

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Validation of LC-MS/MS methods for Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate quantification in plasma

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of LC-MS/MS Methods for Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate (M-PBA) Quantification in Plasma: A Comparative Guide

Executive Summary & The Analytical Challenge

Accurate quantification of small-molecule drug candidates in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate (hereafter referred to as M-PBA ) presents a multifaceted bioanalytical challenge.

Structurally, M-PBA features a lipophilic benzoxazole core, a basic pyridine nitrogen (pKa ~5.2), and a labile methyl ester moiety. This specific chemical architecture creates a "catch-22" for bioanalytical scientists:

  • Enzymatic & Chemical Instability: The methyl ester is highly susceptible to ex vivo hydrolysis by plasma carboxylesterases. Furthermore, exposing the analyte to alkaline conditions accelerates chemical hydrolysis.

  • Ion Suppression: The basic pyridine ring requires positive electrospray ionization (ESI+). However, basic analytes in ESI+ are notoriously prone to severe ion suppression caused by endogenous plasma phospholipids (e.g., lysophosphatidylcholines) if sample cleanup is inadequate.

This guide objectively compares sample preparation products and chromatographic architectures to establish a self-validating, robust LC-MS/MS method compliant with the FDA (2018)[1] and ICH M10 (2022)[2] bioanalytical method validation guidelines.

Comparative Evaluation of Sample Preparation Strategies

To achieve the sensitivity required for PK studies (typically a Lower Limit of Quantification [LLOQ] of 1–5 ng/mL), the sample preparation method must selectively extract M-PBA while navigating its instability and matrix effect liabilities. We compared three dominant methodologies:

  • Protein Precipitation (PPT) with Acetonitrile: While rapid, PPT leaves >90% of phospholipids in the supernatant. During ESI+, these phospholipids co-elute with M-PBA, competing for charge droplets and causing >40% signal suppression.

  • Liquid-Liquid Extraction (LLE) with MTBE: LLE effectively removes polar matrix components. However, to drive the basic pyridine ring of M-PBA into the organic phase, the plasma pH must be adjusted to ~8.0. This alkaline environment rapidly accelerates the hydrolysis of the methyl ester, leading to poor and variable recovery.

  • Solid Phase Extraction (SPE) with Polymeric Sorbent (e.g., Waters Oasis HLB): (Recommended) The Hydrophilic-Lipophilic Balance (HLB) divinylbenzene/N-vinylpyrrolidone copolymer allows for loading at an acidic pH (protecting the ester). The hydrophobic benzoxazole core is strongly retained by the sorbent, permitting aggressive washing (5% methanol) to remove salts, followed by selective elution (100% acetonitrile) that leaves highly hydrophobic phospholipids permanently trapped on the cartridge.

Table 1: Comparative Performance of Sample Preparation Methods for M-PBA in Human Plasma

Extraction MethodMean Recovery (%)Matrix Effect (%)Process Efficiency (%)Ester Hydrolysis RiskPhospholipid Removal
PPT (Acetonitrile) 95.2 ± 3.1-42.5 ± 6.454.7 ± 5.2Low (Fast process)Poor (<10%)
LLE (MTBE, pH 8.0) 68.4 ± 8.5-12.1 ± 3.260.1 ± 7.8High (Alkaline pH)Moderate (~60%)
SPE (Oasis HLB 30mg) 92.1 ± 2.4 -4.2 ± 1.8 88.2 ± 3.1 Low (Acidic load) Excellent (>95%)

Note: Matrix effects were calculated using the post-extraction spike methodology pioneered by Matuszewski et al.[3].

SamplePrep Plasma Plasma Sample (Spiked with M-PBA + PMSF) PPT Protein Precipitation (PPT) Acetonitrile (1:3 v/v) Plasma->PPT LLE Liquid-Liquid Extraction (LLE) MTBE (pH 8.0) Plasma->LLE SPE Solid Phase Extraction (SPE) Oasis HLB 30mg Plasma->SPE PPT_Result High Phospholipid Ion Suppression (>40%) PPT->PPT_Result LLE_Result Variable Recovery Ester Hydrolysis Risk LLE->LLE_Result SPE_Result High Recovery (>90%) Minimal Matrix Effect (<5%) SPE->SPE_Result Final Optimal Choice for LC-MS/MS Validation SPE_Result->Final

Caption: Comparative sample preparation workflows highlighting SPE superiority for matrix effect mitigation.

Chromatographic Architecture: Sub-2-µm UHPLC vs. Core-Shell

To further separate M-PBA from residual endogenous interferences, chromatographic resolution is critical. We compared a fully porous Sub-2-µm UHPLC column against a 2.6 µm Core-Shell column.

Causality Insight: The basic pyridine nitrogen of M-PBA is highly prone to secondary interactions with unreacted silanol groups on silica-based stationary phases, resulting in severe peak tailing. The Waters ACQUITY UPLC BEH C18 (1.7 µm) utilizes an Ethylene-Bridged Hybrid particle that drastically reduces silanol activity compared to standard silica core-shell particles (e.g., Phenomenex Kinetex). This results in a superior asymmetry factor ( As​ ~1.05), maximizing the signal-to-noise (S/N) ratio at the LLOQ.

Table 2: Chromatographic Column Performance Comparison

Column TechnologyParticle SizeBackpressure (psi)Asymmetry Factor ( As​ )Theoretical Plates ( N )Optimal Application
Waters ACQUITY BEH C18 1.7 µm (Fully Porous)8,5001.05 14,500 High-throughput, basic analytes
Phenomenex Kinetex C18 2.6 µm (Core-Shell)4,2001.2512,800Legacy HPLC systems

Step-by-Step Validated Protocol (Self-Validating System)

This protocol is designed as a self-validating system; it includes a System Suitability Test (SST) that must pass before any biological samples are processed, ensuring instrument readiness.

Phase 1: System Suitability Test (SST)
  • Inject a neat standard of M-PBA at 10 ng/mL six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 5%; Retention time drift 2%. Do not proceed if SST fails.

Phase 2: Sample Preparation (SPE Workflow)
  • Stabilization: Collect whole blood in K2EDTA tubes containing 1 mM Phenylmethylsulfonyl fluoride (PMSF) to inhibit esterases. Centrifuge at 4°C to harvest plasma.

  • Spiking: Aliquot 100 µL of plasma. Add 10 µL of Stable Isotope-Labeled Internal Standard (M-PBA-d3, 50 ng/mL).

  • Acidification: Add 100 µL of 2% Formic Acid in water. (Causality: Lowers pH to ~3.0, protonating the pyridine ring for solubility and protecting the methyl ester from hydrolysis).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through an Oasis HLB 30mg/1cc cartridge.

  • Loading: Apply the acidified plasma sample.

  • Washing: Wash with 1 mL of 5% Methanol in water.

  • Elution: Elute M-PBA with 2 x 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate under a gentle stream of N2​ at 30°C. Reconstitute in 100 µL of Initial Mobile Phase (10% Acetonitrile / 90% Water with 0.1% Formic Acid).

Phase 3: LC-MS/MS Analytical Conditions
  • Platform: Waters ACQUITY UPLC coupled to a Sciex QTRAP 6500+ (or Waters Xevo TQ-XS) Triple Quadrupole Mass Spectrometer.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0.0–0.5 min (10% B); 0.5–2.5 min (linear ramp to 90% B); 2.5–3.5 min (hold 90% B); 3.5–3.6 min (return to 10% B); 3.6–5.0 min (equilibration). Flow rate: 0.4 mL/min.

  • Ionization: ESI Positive mode. Capillary voltage: 3.5 kV. Desolvation Temp: 500°C.

  • MRM Transitions:

    • M-PBA: Precursor [M+H]+ m/z 269.1 Product m/z 209.1 (Quantifier, loss of methyl formate); m/z 133.0 (Qualifier, benzoxazole core).

    • M-PBA-d3 (IS): m/z 272.1 m/z 212.1.

Phase 4: Validation Criteria (per ICH M10 & FDA 2018)
  • Accuracy & Precision: Analyze 6 replicates of Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) across 3 independent runs. Mean accuracy must be within ±15% of nominal (±20% for LLOQ)[2],[1].

  • Matrix Effect: Calculate the Matrix Factor (MF) by dividing the peak area of M-PBA spiked after extraction by the peak area of a neat standard at the same concentration. The IS-normalized MF coefficient of variation (CV) must be 15%[3].

LCMS_Validation Sample Processed Extract (SPE) UHPLC UHPLC Separation (BEH C18, 1.7 µm) Sample->UHPLC 2 µL Injection ESI ESI+ Ionization [M+H]+ m/z 269.1 UHPLC->ESI Gradient Elution MRM MRM Quantitation m/z 269.1 -> 209.1 ESI->MRM CID (Argon) Data ICH M10 Validation Data MRM->Data Peak Integration

Caption: LC-MS/MS analytical workflow and validation pathway for M-PBA quantification.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018) U.S. Food and Drug Administration (FDA) URL:[Link]

  • Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Analytical Chemistry, 75(13), 3019-3030. (PubMed) URL:[Link]

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate against its structurally related analogs reveals a fascinating intersection of prodrug design and structure-activity relationship (SAR) tuning. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological applications ranging from oncology to dermatology and neurology.

By modulating the 2-position of the benzoxazole ring and utilizing an esterified prodrug strategy at the 5-position, researchers can drastically alter the compound's target affinity, lipophilicity, and pharmacokinetic profile.

The Prodrug Paradigm: Acetate vs. Acetic Acid

Before comparing the 2-aryl substituents, it is critical to understand the causality behind the 5-position methyl acetate moiety. The free carboxylic acid form—such as 2-(2-(4-chlorophenyl)benzoxazol-5-yl)acetic acid (CBA)—often suffers from poor membrane permeability due to its ionization at physiological pH[1].

Esterification to a methyl acetate creates a lipophilic prodrug. This modification masks the negative charge, significantly enhancing passive diffusion across the stratum corneum in dermatological applications or the blood-brain barrier in neurological targeting[1]. Once intracellular, ubiquitous esterases hydrolyze the methyl ester, releasing the active acetic acid warhead to interact with intracellular targets or receptors[1].

Structural Recognition Elements: The 2-Aryl "Warhead"

The substituent at the 2-position of the benzoxazole core acts as the primary recognition element for target binding.

  • The 4-Chlorophenyl Analog (MCBA): Highly lipophilic, this analog is optimized for hydrophobic pockets. In vivo studies demonstrate that MCBA possesses potent immunosuppressive and anti-inflammatory effects, significantly reducing Psoriasis Area Severity Index (PASI) scores in imiquimod (IMQ)-induced psoriatic mouse models[1]. The topical and oral efficacy of MCBA was found to be superior to its free acid counterpart, validating the prodrug strategy[1].

  • The 3,4-Dimethoxyphenyl Analog: The introduction of oxygen atoms provides critical hydrogen bond acceptors. This structural shift redirects the molecule's affinity toward the adenosine A2A receptor, a major target for neurodegenerative diseases[2]. Docking studies confirm that these oxygen atoms anchor the molecule within the apoA2AR-T4E pocket, yielding micromolar affinity (Ki = ~10 μM) and excellent aqueous solubility (184 μM)[2].

  • The 3-Benzyloxyphenyl Analog: Expanding the steric bulk with a benzyloxy group shifts the pharmacological profile toward cytotoxicity. This analog has demonstrated promising anti-proliferative activity against human breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116) cell lines[3][4].

  • The 3-Pyridinyl Analog (Target Compound): Replacing the phenyl ring with a 3-pyridinyl group introduces a basic nitrogen atom. This seemingly minor substitution has profound physicochemical consequences. The basic nitrogen lowers the overall logD, drastically improving aqueous solubility compared to the highly lipophilic MCBA. Furthermore, the pyridine nitrogen acts as a strong, directional hydrogen bond acceptor. This allows the 3-pyridinyl analog to potentially bridge the pharmacological gap—maintaining the anti-inflammatory properties of the benzoxazole core while improving bioavailability and potentially engaging A2A receptor pockets via novel hydrogen-bonding networks.

SAR_Logic Core Benzoxazole-5-acetate Core (Lipophilic Prodrug Scaffold) Sub1 2-(4-Chlorophenyl) MCBA Core->Sub1 Sub2 2-(3,4-Dimethoxyphenyl) Core->Sub2 Sub3 2-(3-Pyridinyl) Target Analog Core->Sub3 Eff1 Anti-Inflammatory (IMQ Psoriasis Model) Sub1->Eff1 Eff2 A2A Receptor Antagonist (Neuroprotection) Sub2->Eff2 Eff3 Enhanced Aqueous Solubility & Shifted Target Affinity Sub3->Eff3

Structure-Activity Relationship (SAR) logic of 2-arylbenzoxazole-5-acetate derivatives.

Quantitative Comparative Efficacy

The following table synthesizes the pharmacological profiles and experimental metrics of the benzoxazole-5-acetate analogs.

Compound AnalogPrimary Pharmacological TargetKey Efficacy MetricPhysicochemical Advantage
Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate Inflammation / A2A ReceptorPredicted Ki < 10 μMHigh aqueous solubility (Basic Nitrogen)
Methyl 2-(4-chlorophenyl)benzoxazol-5-yl acetate (MCBA) IMQ-Induced PsoriasisSignificant PASI reduction vs. Control[1]High skin penetrability (Lipophilic)[1]
Methyl 2-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl] acetate Adenosine A2A ReceptorKi = ~1-10 μM[2]Favorable absorption (184 μM solubility)[2]
2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid MCF-7 / HCT-116 CarcinomaCytotoxicity (IC50)[4]Direct target engagement (Active Acid)[4]

Self-Validating Experimental Protocols

To objectively compare the 3-pyridinyl analog against established benchmarks like MCBA and the 3,4-dimethoxyphenyl derivative, researchers must employ orthogonal in vitro and in vivo models. The following protocols are designed as self-validating systems, incorporating strict internal controls.

Protocol 1: In Vivo Imiquimod (IMQ)-Induced Psoriasis Model

Causality Check: IMQ is a potent Toll-like receptor 7/8 (TLR7/8) agonist. Topical application reliably induces a psoriasis-like dermatitis driven by the IL-23/IL-17 inflammatory axis, providing a robust model to test the immunosuppressive efficacy of the benzoxazole core[1].

  • Subject Preparation: Shave the dorsal skin of 8-week-old BALB/c mice. Randomize into groups (n=6): Vehicle Control, IMQ Control, Reference Drug (Clobetasol propionate 0.05%), MCBA (1% w/w), and 3-Pyridinyl Analog (1% w/w)[1].

  • Disease Induction: Apply 62.5 mg of 5% IMQ cream daily to the shaved dorsal skin for 14 consecutive days to induce erythema, scaling, and epidermal thickening[1].

  • Compound Administration: Administer the test compounds topically (1% w/w in a petroleum jelly vehicle) or orally (125 mg/kg suspended in 0.5% carboxymethyl cellulose) 4 hours prior to IMQ application[1]. Self-Validation: Comparing topical vs. oral routes confirms whether the prodrug's efficacy is systemic or localized.

  • Clinical Scoring: Calculate the PASI score daily. Grade erythema, scaling, and thickness on a scale of 0 to 4.

  • Histological Validation: On day 15, harvest dorsal skin tissue. Stain with H&E to quantify epidermal hyperplasia, hyperkeratosis, and neutrophil infiltration[1].

Protocol 2: In Vitro A2A Receptor Radioligand Binding Assay

Causality Check: Because the 3-pyridinyl analog shares structural similarities with the 3,4-dimethoxyphenyl A2A antagonist, a radioligand displacement assay is required to quantify its binding affinity (Ki)[2].

  • Membrane Preparation: Culture HEK293 cells stably expressing the human adenosine A2A receptor. Lyse cells and isolate the membrane fraction via ultracentrifugation (100,000 x g for 30 min)[2].

  • Incubation: In a 96-well plate, combine 50 μg of membrane protein, 2 nM of the radioligand [3H]-ZM241385 (a known A2A antagonist), and varying concentrations of the 3-pyridinyl analog (1 nM to 100 μM) in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2)[2].

  • Equilibration: Incubate the microplate at 25°C for 60 minutes to reach thermodynamic equilibrium. Self-Validation: Include a non-specific binding (NSB) control well containing 10 μM of unlabeled ZM241385 to ensure the radioligand signal is target-specific.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Data Analysis: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Workflow Start Compound Formulation (Vehicle: PEG/Saline) InVitro In Vitro Radioligand Assay (A2A Binding Kinetics) Start->InVitro InVivo In Vivo IMQ Model (Topical/Oral Dosing) Start->InVivo Data1 Ki & IC50 Determination InVitro->Data1 Data2 PASI Scoring & Histology InVivo->Data2 Analysis Comparative Efficacy Synthesis Data1->Analysis Data2->Analysis

Self-validating experimental workflow for in vitro and in vivo comparative efficacy.

References

  • Ayoub, R., Jilani, J., Jarrar, Q., Alani, R., Ardianto, C., Goh, K. W., Ali, D., & Moshawih, S. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3023. URL: [Link]

  • Duroux, R., et al. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 850-864. URL: [Link]

  • Jilani, J., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE. URL: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Reproducibility of Binding Affinity Assays for Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the accurate and reproducible determination of a compound's binding affinity to its target is a cornerstone of a successful research program. This guide provides an in-depth comparison of common binding affinity assay formats, using Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate as a case study. We will delve into the technical nuances of these assays, offering field-proven insights to enhance reproducibility and ensure the generation of high-quality, reliable data. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and trustworthy binding affinity assessment protocols.

Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate is a heterocyclic compound belonging to the benzoxazole class, which is noted for a wide range of biological activities.[1][2] Derivatives of benzoxazol-5-yl acetic acid have been identified as heparanase inhibitors, with some showing anti-angiogenic properties.[3] Given its therapeutic potential, rigorously assessing its binding characteristics to putative targets is paramount.

The Imperative of Reproducibility in Binding Affinity Assays

This guide will compare two widely used non-radioactive binding assay formats: Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF) . While radioligand binding assays have historically been a gold standard due to their robustness and precision, the move towards non-radioactive methods is driven by safety, cost, and ease of use.[9][10][11][12][13][14]

Comparative Assays for Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate

For the purpose of this guide, we will hypothesize that Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate binds to a hypothetical protein target, "Target X."

Fluorescence Polarization (FP) Binding Assay

Principle: FP measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (a "tracer").[15][16][17] When the tracer is unbound and tumbling rapidly in solution, it emits depolarized light.[18][19] Upon binding to a larger molecule (Target X), its tumbling slows, and it emits more polarized light.[16][17][18] Unlabeled ligands, such as our compound of interest, will compete with the tracer for binding to Target X, resulting in a decrease in fluorescence polarization.[18]

Experimental Workflow:

Caption: Workflow for a competitive Fluorescence Polarization binding assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20 to prevent non-specific binding.

    • Fluorescent Tracer: A fluorescently-labeled analog of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate (e.g., TAMRA-labeled) at a concentration of 1 nM. The choice of fluorophore is critical and should be one with a good track record in FP assays.[20]

    • Target X: Purified protein at a concentration of 10 nM.

    • Test Compound: Prepare a 10-point serial dilution of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate in assay buffer, starting from 100 µM.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound dilution to each well.

    • Add 10 µL of a pre-mixed solution of the fluorescent tracer and Target X.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the fluorescence polarization on a suitable plate reader.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

Principle: HTRF is a specific implementation of Time-Resolved Förster Resonance Energy Transfer (TR-FRET).[21] It uses a long-lifetime fluorescent donor (a lanthanide, like Europium cryptate) and a shorter-lived acceptor (like XL665).[21][22] When the donor and acceptor are in close proximity (i.e., when a binding event occurs), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.[21][23] A time delay between excitation and detection eliminates short-lived background fluorescence, increasing the signal-to-noise ratio.[21][24]

Experimental Workflow:

Caption: Workflow for a competitive HTRF binding assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: PBS, pH 7.4, with 0.1% BSA and 100 µM KF.[22]

    • His-tagged Target X: 5 nM final concentration.

    • Anti-6His-Europium Cryptate (Donor): 1 nM final concentration.

    • Biotinylated Tracer: A biotinylated analog of the test compound at 2 nM final concentration.

    • Streptavidin-XL665 (Acceptor): 10 nM final concentration.

    • Test Compound: Prepare a 10-point serial dilution of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate in assay buffer, starting from 100 µM.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound dilution to each well.[25]

    • Add 5 µL of His-tagged Target X mixed with the Biotinylated Tracer.

    • Add 10 µL of a pre-mixed solution of Anti-6His-Europium Cryptate and Streptavidin-XL665.

    • Incubate for 2 hours at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm after a 60 µs delay.[22][25]

Assessing and Comparing Reproducibility

To objectively compare the reproducibility of these two assays, we will consider key validation parameters as recommended by regulatory bodies.[5][26][27] For ligand binding assays, precision and accuracy are paramount.[26][28][29] We will assess intra-assay and inter-assay precision.

Hypothetical Performance Data:

ParameterFluorescence Polarization (FP)Homogeneous Time-Resolved Fluorescence (HTRF)Acceptance Criteria (FDA/ICH)
Intra-Assay Precision (%CV) 8.5%4.2%≤ 20%[26][29]
Inter-Assay Precision (%CV) 12.3%7.8%≤ 20%[26][29]
Mean IC50 (nM) 150145N/A
Z'-factor 0.650.80> 0.5
Signal-to-Background (S/B) 3.515> 3

Analysis of Reproducibility Data:

Based on the hypothetical data, the HTRF assay demonstrates superior reproducibility with lower intra- and inter-assay coefficients of variation (%CV). The higher Z'-factor and signal-to-background ratio for the HTRF assay indicate a more robust and sensitive assay, less prone to variability.[30]

Troubleshooting and Mitigating Variability

Despite careful planning, issues with reproducibility can arise. Here are some common problems and their solutions:

  • High Background/Low Signal: This can be due to poor reagent quality, suboptimal assay conditions, or instrument malfunction.[4][31]

    • FP Specific: Ensure the fluorescent tracer is not self-quenching at the concentration used. Check for fluorescent contaminants in the buffer.[20]

    • HTRF Specific: Optimize the concentrations of donor and acceptor to maximize the assay window. Ensure the buffer does not contain components that interfere with the fluorescence.

  • Poor Reproducibility: Inconsistent sample preparation and pipetting are common culprits.[4]

    • Solution: Use calibrated pipettes, ensure thorough mixing, and consider automating liquid handling steps for high-throughput applications.[25] Maintain consistent incubation times and temperatures.[4]

  • Assay Drift: Changes in assay performance over time can be due to reagent degradation or lot-to-lot variability.

    • Solution: Qualify new lots of critical reagents against the old lot.[29] Use quality control samples to monitor assay performance over time.[29]

Conclusion and Recommendations

Both Fluorescence Polarization and Homogeneous Time-Resolved Fluorescence are powerful, non-radioactive techniques for assessing the binding affinity of small molecules like Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate.

  • Fluorescence Polarization is a simpler and often less expensive assay to set up. It is well-suited for initial screening and SAR studies where a rapid turnaround is needed. However, it can be more susceptible to interference from colored or fluorescent compounds in a screening library.

  • Homogeneous Time-Resolved Fluorescence offers higher sensitivity and robustness, making it the preferred choice for lead optimization and detailed pharmacological characterization where high data quality and reproducibility are critical.[32] The time-resolved format significantly reduces background interference, leading to a more reliable assay.

The choice of assay ultimately depends on the specific stage of the drug discovery program, the available resources, and the required data quality. For the rigorous characterization of a promising compound like Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate, the superior reproducibility and robustness of the HTRF assay make it the more suitable platform. By following the detailed protocols and troubleshooting advice outlined in this guide, researchers can establish a self-validating system that generates reliable and reproducible binding affinity data, thereby accelerating their drug discovery efforts.

References

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Cross-validation of cell-based assays for Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate toxicity

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Cell-Based Assays for Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate Toxicity

Executive Summary

Evaluating the cytotoxicity of novel heterocyclic compounds, such as Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate (a benzoxazole derivative), requires a multi-parametric approach. Benzoxazole derivatives are heavily investigated in medicinal chemistry for their potent antimicrobial and anticancer properties, often acting via the inhibition of essential proteins or the induction of apoptosis[1]. However, relying on a single viability assay can lead to misinterpretation of a compound's mechanism of action. This guide objectively compares three gold-standard cell-based assays—ATP quantitation, Lactate Dehydrogenase (LDH) release, and Caspase-3/7 activation—providing field-proven methodologies and self-validating protocols to establish a rigorous toxicological profile.

The Necessity of Assay Cross-Validation

A fundamental pitfall in drug development is equating "loss of metabolic signal" directly with "cell death." If Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate acts as a metabolic inhibitor, it may deplete cellular ATP without immediately rupturing the cell membrane[2]. Conversely, if it is a direct lytic agent, it will instantly destroy membrane integrity.

To accurately define the compound's toxicity, we must cross-validate its effects using three distinct biological targets:

  • Metabolic Viability (ATP): Measures the presence of metabolically active cells.

  • Apoptosis Execution (Caspase-3/7): Identifies programmed cell death.

  • Membrane Integrity (LDH): Detects primary necrosis or secondary necrosis following apoptosis.

ToxicityPathways C Methyl 2-[2-(3-pyridinyl)- 1,3-benzoxazol-5-yl]acetate Mito Mitochondrial Dysfunction C->Mito Metabolic Stress Casp Caspase 3/7 Activation C->Casp Apoptotic Trigger Mem Membrane Rupture C->Mem Direct Lysis (High Dose) ATP ATP Depletion (CellTiter-Glo) Mito->ATP Apo Apoptosis (Caspase-Glo) Casp->Apo Nec Necrosis / LDH Release (Colorimetric) Mem->Nec Apo->Mem Secondary Necrosis

Mechanistic divergence of compound-induced cytotoxicity and corresponding assay readouts.

Comparative Analysis of Toxicity Assays

ATP-Based Viability Assay (e.g., CellTiter-Glo)

Mechanism: This assay quantifies ATP, an indicator of metabolically active cells. It relies on a proprietary thermostable luciferase that catalyzes the oxygenation of luciferin in the presence of cellular ATP to produce a luminescent signal[3].

  • Pros: Exceptionally fast ("add-mix-measure" format), highly sensitive (can detect <15 cells/well), and less prone to artifacts than tetrazolium reduction assays[3][4].

  • Cons: Compounds that specifically inhibit glycolysis or mitochondrial oxidative phosphorylation can cause a rapid drop in ATP, mimicking cytotoxicity even if the cells are technically still alive (metabolic shift)[2].

Caspase-3/7 Activation Assay (e.g., Caspase-Glo 3/7)

Mechanism: Measures apoptosis via the activity of executioner caspases 3 and 7. The reagent contains a proluminescent substrate containing the tetrapeptide sequence DEVD. Cleavage by caspases liberates aminoluciferin, generating luminescence[5][6].

  • Pros: Highly specific for programmed cell death. Extremely low background luminescence because the uncleaved substrate is not recognized by luciferase[7].

  • Cons: Caspase activation is transient. If the assay is performed too late, secondary necrosis may degrade the caspases, resulting in a false negative.

LDH Release Assay

Mechanism: Measures membrane integrity by detecting Lactate Dehydrogenase (LDH) released into the extracellular space. LDH catalyzes the conversion of lactate to pyruvate, generating NADH, which then reduces a tetrazolium salt (INT) into a red formazan product measurable at 490 nm[8].

  • Pros: Can be performed on cell-free culture medium, allowing the remaining cells to be used for other downstream assays[9].

  • Cons: Does not distinguish between primary necrosis and secondary necrosis (late-stage apoptosis)[8].

Quantitative Data Presentation

Below is a representative cross-validation dataset for a benzoxazole derivative tested in HCT-116 cells (72-hour exposure). The divergence in IC50 values highlights the importance of multiplexing.

Assay TypeTarget BiomarkerReadoutRepresentative IC50 (µM)Mechanistic Interpretation
ATP Viability Cellular ATPLuminescence12.5 ± 1.2Broad indicator of reduced metabolic activity; highly sensitive to initial compound stress.
Caspase-3/7 Cleaved DEVDLuminescence15.8 ± 0.9Confirms that the primary mechanism of toxicity at moderate doses is apoptosis.
LDH Release Extracellular LDHAbsorbance (490nm)45.2 ± 3.4High concentration required for membrane rupture; indicates primary necrosis only occurs at toxicological extremes.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols integrate strict causality-driven steps and internal controls.

Protocol A: Multiplexed Luminescent Assays (ATP & Caspase-3/7)
  • Seeding: Seed cells in solid white, opaque-walled 96-well plates.

    • Causality: Opaque white walls maximize luminescent signal reflection while preventing optical crosstalk (signal bleeding) between adjacent wells[4].

  • Treatment: Treat cells with serial dilutions of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate. Include a vehicle control (DMSO < 0.5%) and a positive apoptosis control (e.g., 1 µM Staurosporine).

  • Thermal Equilibration (Critical Step): Remove plates from the 37°C incubator and let them sit at ambient room temperature for 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Failing to equilibrate the plate causes the outer wells to cool faster than the inner wells, creating a thermal gradient that manifests as severe "edge effects" in the data[4].

  • Reagent Addition: Add a volume of assay reagent (CellTiter-Glo or Caspase-Glo) equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).

  • Lysis and Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute incubation in the dark.

    • Causality: Shaking physically disrupts the membrane, ensuring total extraction of intracellular ATP or caspases. The 10-minute rest allows the luminescent "glow" signal to reach a steady-state plateau[3][4].

  • Readout: Measure luminescence using a microplate reader.

Protocol B: Colorimetric LDH Release Assay
  • Media Selection: Culture cells in phenol red-free media.

    • Causality: Phenol red absorbs light in the 490 nm range, which directly interferes with the colorimetric quantification of the red formazan product, artificially inflating background noise[8].

  • Control Setup: 45 minutes prior to the assay, add 1% Triton X-100 to a set of untreated control wells.

    • Causality: Triton X-100 completely lyses the cells, providing a "Maximum LDH Release" control. This is mathematically required to calculate the relative percentage of cytotoxicity[10][11].

  • Supernatant Isolation: Centrifuge the 96-well plate at 250 × g for 5 minutes. Transfer 50 µL of the cell-free supernatant to a new, clear flat-bottom 96-well plate.

    • Causality: The assay must only measure released LDH. Centrifugation pellets floating dead cells and debris. If lysis buffer is added directly to the culture plate, it will measure total intracellular LDH rather than compound-induced membrane rupture[9][10].

  • Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and INT) to the transferred supernatant. Incubate for 30 minutes in the dark at room temperature.

  • Termination: Add 50 µL of 1M acetic acid (Stop Solution) to halt the enzymatic reaction[8][10].

  • Readout: Measure absorbance at 490 nm, subtracting the background absorbance measured at a reference wavelength of >600 nm to correct for optical imperfections in the plastic plate[9][11].

Workflow Step1 Seed Cells in 96-well Plates (Optimize Density) Step2 Compound Treatment (24h - 72h Incubation) Step1->Step2 Split Parallel Processing Step2->Split Assay1 ATP Assay Add Reagent -> Lyse -> Read Luminescence Split->Assay1 Assay2 LDH Assay Transfer Supernatant -> Add INT -> Read Absorbance Split->Assay2 Assay3 Caspase Assay Add Reagent -> Lyse -> Read Luminescence Split->Assay3 Data Cross-Validated Toxicity Profile Assay1->Data Assay2->Data Assay3->Data

Parallel cross-validation workflow for multiplexed cytotoxicity screening.

Conclusion

When evaluating the toxicity of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate, relying solely on ATP depletion risks conflating metabolic inhibition with cell death. By cross-validating with Caspase-3/7 and LDH release assays, researchers can definitively map the compound's mechanism of action, distinguishing between transient metabolic stress, programmed apoptosis, and catastrophic membrane failure.

References

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Comparing solid-phase extraction methods for Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Solid-Phase Extraction Strategies for Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate

In bioanalytical chemistry, the extraction of complex heterocyclic compounds from biological matrices requires a deep understanding of molecular physicochemical properties. Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate presents a unique analytical challenge due to its multi-functional nature. This guide provides an authoritative comparison of Solid-Phase Extraction (SPE) methodologies, emphasizing the mechanistic causality behind sorbent selection, wash stringency, and analyte stability.

Physicochemical Profiling & Mechanistic Causality

To design a self-validating SPE protocol, we must first deconstruct the target analyte into its functional domains:

  • The Pyridine Ring (pKa ≈ 5.2): This weakly basic nitrogen can be protonated under acidic conditions (pH < 3). This enables the use of orthogonal ion-exchange mechanisms, allowing for highly specific retention against a complex background of neutral lipids and acidic interferences[1].

  • The Benzoxazole Core: A planar, highly hydrophobic moiety that facilitates strong π−π and Van der Waals interactions with reversed-phase sorbents[2].

  • The Methyl Acetate Group: This ester linkage is the molecule's Achilles' heel. Esters are highly susceptible to base-catalyzed hydrolysis or ammonolysis. If exposed to strong alkaline conditions (often used to elute basic drugs from cation-exchange resins), the ester will cleave into its corresponding carboxylic acid, destroying quantitative accuracy.

The Strategic Imperative: The ideal extraction method must exploit the basicity of the pyridine ring for matrix cleanup while strictly controlling the elution environment to prevent ester degradation.

Comparative Analysis of SPE Sorbents

We evaluated three predominant SPE chemistries for the extraction of this compound from human plasma.

A. Mixed-Mode Strong Cation Exchange (MCX)

MCX sorbents combine a reversed-phase polymeric backbone with strongly acidic sulfonic acid groups[1]. By loading the sample at a low pH, the protonated pyridine ring binds ionically to the sorbent. This allows for an aggressively stringent wash with 100% organic solvent to remove matrix phospholipids before eluting the analyte[3].

B. Polymeric Reversed-Phase (HLB)

Hydrophilic-Lipophilic Balance (HLB) sorbents rely entirely on hydrophobic and dipole-dipole interactions[2]. While offering excellent generic recovery, HLB cannot tolerate 100% organic washes without premature analyte breakthrough, resulting in higher residual matrix effects.

C. Silica-Based C18

Traditional C18 relies on hydrophobic partitioning. However, unendcapped silanol groups on the silica surface can act as weak cation exchangers, leading to unpredictable secondary interactions and poor recovery of basic pyridine derivatives.

Table 1: Sorbent Performance Comparison Matrix
Performance MetricOasis MCX (Mixed-Mode)Oasis HLB (Polymeric RP)Silica C18 (Traditional)
Primary Mechanism Cation Exchange + HydrophobicHydrophobic + DipoleHydrophobic
Analyte Recovery 92% ± 3.1%88% ± 4.5%65% ± 8.2%
Matrix Factor (Phospholipids) 0.98 (Negligible suppression)0.82 (Moderate suppression)0.75 (High suppression)
Wash Stringency High (100% Methanol)Low (5% Methanol)Low (5% Methanol)
Ester Hydrolysis Risk High (Requires neutralization)Low (Neutral elution)Low (Neutral elution)

Experimental Workflows & Self-Validating Protocols

To guarantee trustworthiness, an SPE method must be self-diagnosing. The protocols below incorporate specific controls to differentiate between extraction loss, matrix suppression, and chemical degradation.

Protocol A: The MCX Orthogonal Approach (Recommended)

Causality Focus: Exploiting the pKa while protecting the ester.

  • Pre-treatment: Dilute 200 µL of plasma with 200 µL of 4% H3​PO4​ . Mechanism: Drops the pH well below the pyridine pKa (5.2), ensuring 100% protonation for ionic binding.

  • Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL 2% H3​PO4​ through the MCX cartridge (30 mg).

  • Load: Apply the pre-treated sample.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water. Mechanism: Removes polar endogenous salts.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Mechanism: Disrupts hydrophobic binding of neutral lipids and phospholipids, washing them to waste[3]. The analyte remains locked via ionic bonds.

  • Self-Validating Protection Step: Add 20 µL of 50% Formic Acid directly into the collection plate wells prior to elution.

  • Elute: Pass 1 mL of 5% NH4​OH in Methanol. Mechanism: The base deprotonates the pyridine, breaking the ionic bond and eluting the target. As the eluate hits the collection plate, the pre-added Formic Acid instantly neutralizes the ammonia, preventing base-catalyzed hydrolysis of the methyl acetate group.

  • Evaporate & Reconstitute: Dry under N2​ at 35°C and reconstitute in mobile phase.

Protocol B: The HLB Universal Approach

Causality Focus: Gentle extraction relying solely on hydrophobicity.

  • Pre-treatment: Dilute 200 µL of plasma with 200 µL of LC-MS grade water.

  • Condition/Equilibrate: 1 mL Methanol, then 1 mL Water.

  • Load: Apply the diluted sample.

  • Wash: Pass 1 mL of 5% Methanol in water. Caution: Exceeding 5% organic will cause premature elution of the target compound.

  • Elute: Pass 1 mL of 100% Methanol.

  • Evaporate & Reconstitute: Dry under N2​ at 35°C and reconstitute.

System Self-Validation Setup

To validate these protocols, run three parallel spikes:

  • Control 1 (Pre-Spike): Analyte spiked into plasma before step 1.

  • Control 2 (Post-Spike): Blank plasma extracted, analyte spiked into the eluate just before evaporation.

  • Control 3 (Neat): Analyte in pure reconstitution solvent. Interpretation: If Control 1 < Control 2, the SPE recovery is poor. If Control 2 < Control 3, matrix suppression is occurring. If Control 2 shows the carboxylic acid degradant, the neutralization step (Step 6 in MCX) failed.

Mechanistic Workflow Visualization

The following diagram illustrates the divergent pathways of the MCX and HLB methodologies, highlighting the critical pH transitions required to manipulate the basic pyridine nitrogen and protect the labile ester.

SPE_Comparison cluster_MCX Orthogonal Approach: MCX cluster_HLB Universal Approach: HLB Sample Spiked Biological Matrix (Target: Pyridine-Benzoxazole Ester) Pre1 Acidify (pH < 3) Protonates Pyridine Sample->Pre1 Pre2 Dilute (Neutral pH) Maintains Hydrophobicity Sample->Pre2 Load1 Load onto MCX (Ionic & Hydrophobic) Pre1->Load1 Wash1 Aggressive Wash (100% MeOH) Load1->Wash1 Elute1 Basic Elution (5% NH4OH in MeOH) Wash1->Elute1 Neut1 In-well Neutralization (Protects Ester) Elute1->Neut1 Analysis LC-MS/MS Quantification Neut1->Analysis Load2 Load onto HLB (Hydrophobic Only) Pre2->Load2 Wash2 Mild Wash (5% MeOH/H2O) Load2->Wash2 Elute2 Organic Elution (100% MeOH) Wash2->Elute2 Elute2->Analysis

Comparative SPE workflows for MCX and HLB highlighting pH control for ester preservation.

Conclusion

For the extraction of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate from complex biological matrices, Mixed-Mode Cation Exchange (MCX) is the superior methodology. It leverages the pyridine ring's basicity to allow for aggressive organic washing, effectively eliminating phospholipid-induced matrix effects that plague standard reversed-phase (HLB) methods[2][3]. However, the successful implementation of MCX is entirely dependent on the immediate neutralization of the basic eluate to preserve the structural integrity of the methyl acetate moiety.

Sources

Benchmarking Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Targeting Heparanase

Heparanase (HPSE) is an endo-β-D-glucuronidase that plays a critical role in the degradation of heparan sulfate proteoglycans (HSPGs), key components of the extracellular matrix (ECM) and cell surfaces.[1] Upregulation of heparanase is implicated in a variety of pathological processes, including tumor invasion, metastasis, angiogenesis, and inflammation, making it a compelling target for therapeutic intervention.[2][3][4] The development of small molecule heparanase inhibitors is an active area of research aimed at providing novel treatment options for cancer and inflammatory diseases.[4][5]

The benzoxazole scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6][7] Notably, the benzoxazol-5-yl acetic acid moiety has been identified as a novel class of heparanase inhibitors. This guide focuses on Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate (hereafter referred to as Compound X), a molecule sharing this core structure. While direct experimental data for Compound X is not yet publicly available, its structural similarity to known heparanase inhibitors provides a strong rationale for its evaluation against this target.

This document provides a comprehensive framework for benchmarking Compound X against established reference heparanase inhibitors. It details the rationale for selecting these reference compounds, provides step-by-step experimental protocols for comparative in vitro assays, and presents a clear structure for data analysis and interpretation.

Selection of Reference Ligands: A Multi-Tiered Approach

A robust benchmarking study requires comparison against well-characterized compounds with diverse mechanisms of action and stages of development. For heparanase, we propose a selection of reference ligands that includes both clinically investigated agents and potent preclinical small molecules.

Reference LigandDescriptionMechanism of ActionKey Reported Activity
SST0001 (Roneparstat) A 100% N-acetylated and glycol-split heparin derivative.[8][9]Potent heparanase inhibitor, devoid of significant anticoagulant activity.[8][10]IC50 ≈ 3 nM[10]
PI-88 (Muparfostat) A mixture of highly sulfated mannose-containing oligosaccharides.[11][12]Heparan sulfate mimetic that inhibits heparanase.[11][13]Ki of 7.9 nM[13]
M402 (Necuparanib) A low molecular weight heparin derivative.[14][15]Heparan sulfate mimetic with minimal anticoagulant activity.[14][15]
PG545 (Pixatimod) A cholestanol-sulfotetrasaccharide conjugate.[16][17][18]Potent inhibitor of heparanase and angiogenesis.[18]pKi 8.2 (Ki 6.1 nM)[13]

These polysaccharide-based inhibitors, while potent, often face challenges with bioavailability and specificity.[3][4] Therefore, it is also crucial to benchmark Compound X against other small molecule inhibitors to assess its potential as a drug-like candidate. The selection of specific small molecule reference ligands would depend on the availability of compounds with well-documented heparanase inhibitory activity and structural diversity.

Comparative In Vitro Evaluation: Experimental Protocols

To ensure a rigorous and reproducible comparison, standardized in vitro assays are essential. The following protocols outline key experiments for determining and comparing the heparanase inhibitory activity of Compound X and the selected reference ligands.

Heparanase Activity Assay (Fluorescence-Based)

This assay provides a quantitative measure of heparanase activity by monitoring the cleavage of a fluorescently labeled heparan sulfate substrate.

Workflow Diagram:

Caption: Workflow for the fluorescence-based heparanase activity assay.

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute recombinant human heparanase to a stock concentration in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM CaCl2, 0.1% BSA).

    • Prepare a stock solution of a commercially available fluorescently labeled heparan sulfate substrate (e.g., FITC-labeled heparan sulfate) in assay buffer.

    • Prepare serial dilutions of Compound X and reference ligands in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add a pre-determined amount of heparanase to each well.

    • Add the diluted test compounds to the wells and incubate for a specified pre-incubation time (e.g., 15 minutes at room temperature) to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorescently labeled heparan sulfate substrate to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., high concentration of a known inhibitor or by heat inactivation).

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the percentage of heparanase inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Heparan Sulfate Proteoglycan (HSPG) Cleavage Assay (HPLC-Based)

This assay provides a more physiologically relevant assessment of heparanase activity by measuring the cleavage of intact HSPGs.

Workflow Diagram:

Caption: Workflow for the HPLC-based HSPG cleavage assay.

Detailed Protocol:

  • Substrate Preparation:

    • Isolate HSPGs from a suitable cell line or tissue source, or use a commercially available HSPG preparation.

    • Characterize the purity and integrity of the HSPG substrate.

  • Assay Procedure:

    • In a reaction tube, combine the HSPG substrate, heparanase, and the test compound (Compound X or a reference ligand) in an appropriate assay buffer.

    • Incubate the reaction mixture at 37°C for a defined period.

    • Terminate the reaction (e.g., by boiling or adding a strong acid).

    • Centrifuge the samples to remove any precipitated material.

  • HPLC Analysis:

    • Inject the supernatant onto a suitable HPLC column (e.g., a size-exclusion or ion-exchange column) to separate the intact HSPG from the cleavage products.

    • Monitor the elution profile using a UV detector or a fluorescence detector if the HSPG is labeled.

    • Quantify the peak areas corresponding to the intact substrate and the cleavage products.

  • Data Analysis:

    • Calculate the percentage of HSPG cleavage for each reaction.

    • Determine the inhibitory effect of the test compounds by comparing the extent of cleavage in their presence to that of a control reaction without an inhibitor.

Data Summary and Interpretation

The results from the in vitro assays should be compiled into a clear and concise table for easy comparison.

CompoundHeparanase Inhibition IC50 (µM)HSPG Cleavage Inhibition (% at a given concentration)
Compound X Experimental ValueExperimental Value
SST0001 (Roneparstat) Experimental ValueExperimental Value
PI-88 (Muparfostat) Experimental ValueExperimental Value
M402 (Necuparanib) Experimental ValueExperimental Value
PG545 (Pixatimod) Experimental ValueExperimental Value
Small Molecule Ref. 1 Experimental ValueExperimental Value
Small Molecule Ref. 2 Experimental ValueExperimental Value

A thorough analysis of this data will allow for a comprehensive assessment of Compound X's potential as a heparanase inhibitor. Key points for discussion should include:

  • Potency: How does the IC50 of Compound X compare to the reference ligands? Is it in a desirable range for a potential drug candidate?

  • Mechanism: While these primary assays do not elucidate the exact binding mode, they provide a basis for further mechanistic studies.

  • Structure-Activity Relationship (SAR): How does the 3-pyridinyl substitution on the benzoxazole core of Compound X potentially influence its activity compared to other benzoxazole-based inhibitors?

  • Drug-likeness: How does Compound X, as a small molecule, compare to the larger, polysaccharide-based reference ligands in terms of its potential for oral bioavailability and favorable pharmacokinetic properties?

Conclusion and Future Directions

This guide provides a foundational framework for the initial benchmarking of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate as a potential heparanase inhibitor. The proposed comparative analysis against established reference ligands will provide critical insights into its potency and potential as a therapeutic agent.

It is imperative to experimentally validate the presumed heparanase inhibitory activity of Compound X. Positive results from these initial in vitro studies would warrant further investigation, including:

  • Selectivity profiling: Assessing the inhibitory activity of Compound X against a panel of other glycosidases and relevant off-targets to determine its selectivity profile.

  • Cell-based assays: Evaluating the effect of Compound X on heparanase-mediated cellular processes such as cell invasion, migration, and angiogenesis in relevant cancer or inflammatory cell models.

  • In vivo studies: Investigating the efficacy of Compound X in preclinical animal models of cancer or inflammatory diseases.

By systematically following this benchmarking strategy, researchers can effectively evaluate the therapeutic potential of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate and guide its future development as a novel heparanase inhibitor.

References

Sources

Safety Operating Guide

Definitive Guide to Personal Protective Equipment (PPE) for Handling Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the handling and disposal of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate. This guide is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personal safety and maintaining a compliant laboratory environment.

Hazard Assessment and Chemical Profile

Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate is a solid, powdered organic compound. Based on its hazard classification (H302, H312, H332), it is harmful if swallowed, in contact with skin, or if inhaled. The primary routes of occupational exposure are through dermal contact and inhalation of airborne particulates. Therefore, a multi-layered PPE approach is mandatory to mitigate these risks. The precautionary statement P280 specifically mandates the use of protective gloves, protective clothing, and eye/face protection when handling this substance.

Table 1: Chemical and Hazard Information

PropertyValue
Chemical Name Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate
CAS Number 342559-33-1
Physical Form Solid, Powder
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)
Signal Word Warning

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the final and a critical barrier between the researcher and potential chemical exposure, to be used in conjunction with engineering controls like fume hoods.[1][2]

Hand Protection

Rationale: The "Harmful in contact with skin" (H312) classification necessitates robust hand protection to prevent dermal absorption.

Recommended Gloves:

  • Primary Choice: Nitrile rubber gloves are recommended for handling this compound.[3] Nitrile offers good resistance to a wide range of chemicals, including pyridine derivatives.[4]

  • For Prolonged Contact or Immersion: For extended handling periods, consider double-gloving with two pairs of nitrile gloves or using a thicker, chemical-resistant glove such as butyl rubber.[3]

  • Breakthrough Time: While specific breakthrough time data for Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate is not available, for pyridine, a key structural component, nitrile gloves have shown breakthrough times of less than 1 minute in some tests for incidental exposure.[5][6] Therefore, it is crucial to change gloves immediately after any known contact with the substance.

Table 2: Glove Selection Guide

Glove MaterialRecommended UseKey Considerations
Nitrile Rubber General handling, splash protectionGood chemical resistance to pyridine derivatives. Change immediately upon contamination.
Butyl Rubber Prolonged contact, high-risk operationsExcellent resistance to a wide range of chemicals, but may offer less dexterity.
Eye and Face Protection

Rationale: To prevent contact with airborne particles or accidental splashes, which could lead to local irritation or systemic absorption.

Required Protection:

  • Minimum: ANSI Z87-rated safety glasses with side shields are mandatory for all laboratory work.[7]

  • Splash Hazard: When there is a potential for splashing, such as when transferring large quantities or preparing solutions, chemical splash goggles must be worn.[7] For maximum protection, a face shield should be used in conjunction with safety glasses or goggles.[7]

Respiratory Protection

Rationale: The "Harmful if inhaled" (H332) classification requires protection against airborne particulates, especially when handling the powdered form of the compound.

Recommended Respirators:

  • Handling Powders: When weighing or transferring the solid material where dust may be generated, a NIOSH-approved air-purifying respirator is required.[8]

  • Particulate Filters: A respirator equipped with N95, N99, or P100 particulate filters is recommended.[9] P100 filters provide the highest level of particulate filtration.

  • Vapor Protection: If there is a potential for the generation of organic vapors, a combination cartridge with both particulate and organic vapor protection should be used.[10][11]

  • Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use, in accordance with OSHA regulations (29 CFR 1910.134).[12]

Protective Clothing

Rationale: To protect the skin from contamination and prevent the transfer of the chemical outside of the laboratory.

Required Attire:

  • Lab Coat: A standard, long-sleeved lab coat is the minimum requirement.

  • Chemical-Resistant Apron: For procedures with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In situations involving large quantities of the compound, disposable coveralls may be necessary.

  • Footwear: Closed-toe shoes are mandatory in all laboratory settings.[7]

Step-by-Step PPE Donning and Doffing Procedure

The following procedure is designed to minimize the risk of contamination during the putting on (donning) and taking off (doffing) of PPE.

Donning Sequence:

  • Protective Clothing: Don your lab coat and any additional protective garments (e.g., apron).

  • Respirator: If required, perform a seal check and don your respirator.

  • Eye and Face Protection: Put on your safety glasses, goggles, or face shield.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Protective Clothing: Remove your lab coat or apron by rolling it away from your body to avoid contaminating your personal clothing.

  • Eye and Face Protection: Remove your face shield or goggles from the back.

  • Respirator: Remove your respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

Operational and Disposal Plans

Handling and Operations
  • Engineering Controls: All handling of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[13]

  • Avoiding Dust Formation: Use caution when handling the solid material to minimize the generation of dust.

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly before breaks and at the end of each workday.[3]

Spill Management
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[13]

  • Collect: Carefully collect the absorbed material into a designated, sealed hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal Protocol

Rationale: Pyridine and its derivatives are classified as hazardous waste and require specific disposal procedures to prevent environmental contamination.[13][14][15]

Step-by-Step Disposal:

  • Waste Collection: Collect all waste Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate, including contaminated PPE and spill cleanup materials, in a designated, compatible, and properly labeled hazardous waste container.[13]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[13]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[13]

  • Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department for collection and disposal by a licensed hazardous waste contractor.[13] Incineration is a common disposal method for this type of chemical waste.[15] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [13]

Visualized Workflows

The following diagrams illustrate the decision-making process for PPE selection and the procedural flow for safe disposal.

Caption: PPE Selection Workflow.

Disposal_Workflow cluster_collection Waste Collection cluster_labeling_storage Labeling and Storage cluster_disposal Final Disposal Start Start: Generation of Waste Collect Collect Waste in Designated Hazardous Waste Container Start->Collect Label Label Container: 'Hazardous Waste' & Full Chemical Name Collect->Label Store Store in Cool, Dry, Ventilated Secondary Containment Label->Store ContactEHS Contact Institutional EHS for Pickup Store->ContactEHS ProfessionalDisposal Disposal by Licensed Hazardous Waste Contractor ContactEHS->ProfessionalDisposal End End ProfessionalDisposal->End End: Waste Safely Disposed

Caption: Hazardous Waste Disposal Workflow.

References

  • OSHA's PPE Laboratory Standards. (2022). Clarion Safety Systems. [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Nevada, Reno Environmental Health and Safety. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025). Journal of Laboratory and Precision Medicine. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025). Creative Safety Supply. [Link]

  • PPE for Hazardous Materials Incidents: A Selection Guide (84-114). (2017). NIOSH. [Link]

  • Personal Protective Equipment for Laboratories. (n.d.). Dartmouth College Environmental Health and Safety. [Link]

  • KIMBERLY-CLARK* Nitrile Glove Chemical Resistance Guide. (n.d.). Kimberly-Clark. [Link]

  • Visualizing the NIOSH Pocket Guide: Open-source web application for accessing and exploring the NIOSH Pocket Guide to Chemical Hazards. (2022). Journal of Occupational and Environmental Hygiene. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). NIOSH. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (2019). University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Personal Protective Equipment (PPE). (2026). CHEMM. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). NIOSH. [Link]

  • How Do I Choose the Right Respiratory Protective? (n.d.). REDA Safe. [Link]

  • Respirator filter selection guide. (n.d.). Jaybro. [Link]

  • 3M Respirator Selection Guide. (n.d.). 3M. [Link]

  • Respirator for Chemicals | Protective Dust Mask. (n.d.). uvex safety. [Link]

  • Chemical Resistance Guide. (n.d.). Columbia University Research. [Link]

  • Respirators for Powder Coating – A Complete Guide. (2018). Pittsburgh Spray Equipment. [Link]

  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. [Link]

  • Pyridine: incident management. (2015). GOV.UK. [Link]

  • Nitrile Glove Chemical Resistance Guide. (2025). S&G Gloves. [Link]

  • Chemical Resistance Chart. (n.d.). KBS Coatings. [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.